Virosine B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-10-7-13-8(6-12(16)17-13)5-9(10)14-4-2-1-3-11(13)14/h6,9-11,15H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHWKXNNRMAUAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C34CC(C2CC3=CC(=O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Virosine B from Securinega Virosa: A Technical Guide for Researchers
An in-depth exploration of the methodologies for the extraction, purification, and characterization of the Securinega alkaloid, virosine B, from the plant species Securinega virosa. This guide is intended for researchers, scientists, and professionals in drug development.
Securinega virosa, also known by its synonym Flueggea virosa, is a plant rich in a diverse array of alkaloids, prominently featuring the Securinega alkaloid class. Among these is this compound, a tetracyclic compound of significant interest to the scientific community. This document provides a comprehensive overview of the isolation and characterization of this compound, drawing from established protocols for related compounds isolated from the same plant.
Extraction of Total Alkaloids
The initial step in the isolation of this compound involves the extraction of total alkaloids from the plant material. The following protocol is adapted from methodologies successfully employed for the isolation of other Securinega alkaloids from S. virosa.[1]
Experimental Protocol: Extraction
-
Plant Material Preparation: Air-dried and powdered twigs and leaves of Securinega virosa are used as the starting material.
-
Solvent Extraction: The powdered plant material is subjected to extraction with 95% ethanol (B145695) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is then suspended in a 2% aqueous HCl solution and partitioned with ethyl acetate. The acidic aqueous layer, containing the protonated alkaloids, is collected.
-
Basification and Re-extraction: The acidic solution is basified with an ammonia (B1221849) solution to a pH of approximately 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents. The basified solution is then extracted with chloroform (B151607).
-
Final Concentration: The chloroform extracts are combined and concentrated under reduced pressure to yield the total alkaloidal fraction.
Chromatographic Separation and Purification
The total alkaloidal fraction, a complex mixture of various compounds, is then subjected to a series of chromatographic techniques to isolate this compound.
Experimental Protocol: Chromatography
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloidal extract is loaded onto a silica gel column. The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:0 and gradually increasing the polarity to 90:10) to separate the alkaloids based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar TLC profiles to known Securinega alkaloids are pooled and further purified on a Sephadex LH-20 column, typically using a methanol (B129727) eluent. This step separates compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC. A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of methanol and water, often with a small amount of a modifying agent like formic acid to improve peak shape.
Structural Elucidation and Data Presentation
Table 1: Physicochemical and Spectroscopic Data for Virosaines A and B [1]
| Property | Virosaine A | Virosaine B |
| Molecular Formula | C13H15NO4 | C13H15NO4 |
| HR-ESI-MS (m/z) | 250.1074 [M+H]+ | 250.1072 [M+H]+ |
| UV λmax (MeOH) nm | 210, 254 | 210, 254 |
| IR (KBr) νmax cm-1 | 3448, 2924, 1765, 1653, 1026 | 3448, 2924, 1765, 1653, 1026 |
Table 2: 1H NMR (600 MHz, CDCl3) Data for Virosaine A [1]
| Position | δH (ppm), mult. (J in Hz) |
| 2 | 3.55, m |
| 3α | 2.10, m |
| 3β | 1.95, m |
| 4α | 2.05, m |
| 4β | 1.85, m |
| 5 | 2.80, d (4.2) |
| 6α | 3.20, dd (12.0, 4.2) |
| 6β | 2.95, d (12.0) |
| 8 | 4.60, s |
| 14 | 5.95, s |
| 15 | 4.85, s |
Table 3: 13C NMR (150 MHz, CDCl3) Data for Virosaine A [1]
| Position | δC (ppm) |
| 2 | 60.5 |
| 3 | 25.8 |
| 4 | 26.5 |
| 5 | 45.2 |
| 6 | 55.1 |
| 7 | 95.8 |
| 8 | 75.6 |
| 9 | 170.1 |
| 10 | 88.9 |
| 11 | 172.5 |
| 12 | 118.9 |
| 14 | 110.2 |
| 15 | 80.1 |
Visualizing the Workflow
The following diagrams illustrate the key stages in the isolation of this compound from Securinega virosa.
Caption: Experimental workflow for the isolation of this compound.
Biosynthetic Context
Recent studies have shed light on the biosynthetic pathway of Securinega alkaloids, indicating that (-)-virosine A and (-)-virosine B serve as precursors in the formation of securinine (B1681715) and allosecurinine.[2] This highlights the central role of this compound in the chemical ecology of S. virosa.
Caption: Biosynthetic relationship of this compound.
Conclusion
The isolation of this compound from Securinega virosa is a multi-step process requiring careful extraction and chromatographic purification. While a dedicated protocol for this compound is not explicitly detailed in current literature, the methodologies established for the isolation of structurally similar Securinega alkaloids from the same plant provide a robust framework for its successful purification and characterization. The spectroscopic data of related compounds serve as a valuable benchmark for the structural elucidation of this compound. Further research into the biological activities of this compound is warranted, given its role as a key biosynthetic intermediate.
References
The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Virosine B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Virosine B, a tetracyclic alkaloid of the Securinega family, presents a complex and intriguing biosynthetic puzzle. Isolated from the roots of Virosine oleifera (also known as Securinega virosa), this natural product belongs to a class of compounds known for their significant biological activities. While the definitive biosynthetic pathway of this compound remains to be fully elucidated, extensive research into the biosynthesis of the parent alkaloid, securinine (B1681715), provides a robust framework for proposing a plausible route to its formation. This technical guide consolidates the current understanding of Securinega alkaloid biosynthesis, presenting a hypothetical pathway for this compound, detailing relevant experimental protocols for pathway elucidation, and highlighting the types of quantitative data required for a comprehensive understanding.
Introduction to this compound and the Securinega Alkaloids
This compound is a structurally complex alkaloid with the systematic IUPAC name 15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one and a molecular formula of C13H17NO3. It is a member of the Securinega alkaloids, a family of plant secondary metabolites characterized by a unique tetracyclic backbone.[1] The foundational member of this family, securinine, has been the subject of biosynthetic studies that have identified its primary precursors as the amino acids L-lysine and L-tyrosine.[1][2][3][4] These studies, employing radiolabelled precursors, have established that L-lysine provides the piperidine (B6355638) ring (Ring A), while L-tyrosine is the precursor to the C and D rings of the securinine scaffold.[1][2]
Proposed Biosynthetic Pathway of this compound
Based on the established biosynthesis of securinine and related Securinega alkaloids, a hypothetical biosynthetic pathway for this compound is proposed. This pathway can be conceptualized in two main stages: the formation of the core securinine scaffold and the subsequent oxidative modifications leading to this compound.
Formation of the Securinine Core
The initial steps involve the condensation of precursors derived from L-lysine and L-tyrosine to form the fundamental tetracyclic structure of the Securinega alkaloids.
-
Step 1: Precursor Formation: L-lysine is decarboxylated to form cadaverine, which is then oxidatively deaminated to Δ¹-piperideine. L-tyrosine is converted to 4-hydroxyphenylpyruvic acid.
-
Step 2: Condensation and Cyclization: Δ¹-piperideine and a derivative of 4-hydroxyphenylpyruvic acid undergo a series of condensation and cyclization reactions to form the initial tricyclic intermediate.
-
Step 3: Lactone Ring Formation: Further enzymatic reactions lead to the formation of the butenolide D-ring, resulting in the characteristic tetracyclic core of securinine. A plausible biosynthetic pathway for the formation of securinine involves the combination of the two amino acid precursors to form an intermediate that is then oxidized to a quinone methide, which subsequently cyclizes to produce the tricyclic butenolide.[3] Reductive cyclization would then yield securinine.[3]
Late-Stage Modifications to Yield this compound
This compound is distinguished from securinine by the presence of a hydroxyl group and an ether bridge. These features are likely introduced through late-stage oxidative modifications of the securinine or a related intermediate scaffold. The biosynthesis of many Securinega alkaloids involves oxidative diversifications, particularly on the piperidine core.[5][6]
-
Step 4: Hydroxylation: A cytochrome P450 monooxygenase or a similar enzyme could catalyze the hydroxylation of the securinine backbone at a specific position.
-
Step 5: Ether Bridge Formation: An intramolecular cyclization, possibly enzyme-catalyzed, could then form the ether bridge characteristic of this compound. Enzymes such as berberine (B55584) bridge enzyme (BBE)-like oxidases have been implicated in the complex rearrangements and cyclizations in the biosynthesis of other Securinega alkaloids and could play a role in this step.[5][7][8][9]
The following diagram illustrates the proposed biosynthetic pathway from the core precursors to this compound.
References
- 1. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of the Securinega alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sci-hub.box [sci-hub.box]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Virosine B: A Technical Overview of Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virosine B is a naturally occurring alkaloid that has garnered interest within the scientific community. Understanding its chemical properties and stability profile is fundamental for its potential development as a therapeutic agent. This technical guide synthesizes the currently available data on this compound, focusing on its physicochemical characteristics and stability considerations. However, it is important to note that comprehensive experimental data, particularly regarding its degradation kinetics and specific signaling pathways, remains limited in publicly accessible literature.
Chemical Properties
This compound is classified as an alkaloid. Its fundamental chemical properties are summarized in the table below. The presented data is a combination of information from chemical suppliers and predicted values from computational models.
| Property | Value | Source |
| CAS Number | 1052228-70-2 | Chemical Supplier Data |
| Molecular Formula | C₁₃H₁₇NO₃ | PubChem |
| Molecular Weight | 235.28 g/mol | PubChem |
| Predicted Boiling Point | 491.8 ± 45.0 °C | ChemicalBook |
| Predicted Density | 1.37 ± 0.1 g/cm³ | ChemicalBook |
| Predicted pKa | 14.31 ± 0.20 | ChemicalBook |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |
Stability and Storage
The stability of a compound is a critical factor for its handling, formulation, and long-term efficacy.
Storage Recommendations:
For optimal stability, this compound should be stored under desiccated conditions at -20°C.
Forced Degradation Studies (General Methodological Approach):
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies of a drug substance like this compound.
Detailed Methodologies for Key Experiments (Hypothetical Protocols):
The following are hypothetical, generalized protocols for forced degradation studies that would be applicable to this compound. These are based on standard industry practices and ICH guidelines.
1. Acid and Base Hydrolysis:
-
Objective: To determine the susceptibility of this compound to hydrolysis under acidic and basic conditions.
-
Protocol:
-
Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or water, depending on solubility) at a known concentration (e.g., 1 mg/mL).
-
For acid hydrolysis, add an equal volume of a strong acid (e.g., 0.1 N or 1 N HCl) to the this compound solution.
-
For base hydrolysis, add an equal volume of a strong base (e.g., 0.1 N or 1 N NaOH) to a separate this compound solution.
-
Maintain the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). A control sample in neutral solution should also be prepared and subjected to the same conditions.
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
2. Oxidative Degradation:
-
Objective: To assess the oxidative stability of this compound.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL).
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% or 30% H₂O₂).
-
Store the solution at room temperature for a specified duration, with samples taken at various time points.
-
Analyze the samples by HPLC to quantify the remaining this compound and detect any degradation products.
-
3. Thermal Degradation:
-
Objective: To evaluate the stability of this compound in solid form and in solution when exposed to high temperatures.
-
Protocol:
-
For solid-state analysis, place a known amount of this compound powder in a controlled temperature and humidity chamber (e.g., 60°C, 75% RH).
-
For solution analysis, prepare a solution of this compound and heat it at a controlled temperature (e.g., 60°C).
-
Analyze samples at predetermined intervals to assess for degradation.
-
4. Photostability Testing:
-
Objective: To determine the effect of light exposure on the stability of this compound, following ICH Q1B guidelines.
-
Protocol:
-
Expose solid this compound and its solution to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
-
Analyze the exposed and control samples to determine the extent of photodegradation.
-
Signaling Pathways
Currently, there is no specific information in the public domain detailing the signaling pathways that this compound directly modulates. Research into its biological activity and mechanism of action is required to elucidate its cellular targets and downstream effects. A hypothetical logical relationship for investigating the mechanism of action is presented below.
Logical Flow for Investigating Mechanism of Action
Virosine B: A Technical Guide on Natural Abundance, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virosine B is a member of the Securinega alkaloid family, a group of structurally complex natural products isolated from plants of the genus Flueggea (previously Securinega). This technical guide provides a comprehensive overview of the natural abundance, isolation methodologies, and known biological activities of this compound, with a focus on providing practical information for researchers in natural product chemistry and drug discovery.
Chemical Profile
-
IUPAC Name: 15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one
-
Molecular Formula: C₁₃H₁₇NO₃
-
CAS Number: 1052228-70-2
Natural Abundance and Yield
This compound is a constituent of the plant Securinega virosa (synonymous with Flueggea virosa), a shrub found in tropical regions of Africa and Asia. The primary source of this compound and related alkaloids is the roots of the plant.
While specific quantitative data for the natural abundance of this compound is not extensively reported in the literature, information on the total alkaloid content and the presence of related compounds in Securinega virosa provides valuable context.
| Plant Part | Compound/Class | Reported Abundance/Yield | Citation(s) |
| Leaves | Virosecurinine | 0.5% of dry weight | [1][2] |
| Root Bark | Total Alkaloids | 0.4% - 0.6% of dry weight | [1][2] |
| Entire Root | Total Alkaloids | 0.04% of dry weight | [1][2] |
| Root Bark | Bergenin (B1666849) (an isolated isocoumarin) | 21.5 mg isolated (starting material amount for this specific fraction not detailed) | [3] |
Note: The yields of specific alkaloids, including this compound, are dependent on various factors such as the geographical origin of the plant material, season of collection, and the extraction and purification methods employed. The data presented should be considered as indicative.
Experimental Protocols
The isolation of this compound and other Securinega alkaloids typically involves solvent extraction followed by chromatographic separation. Below is a representative protocol synthesized from methodologies reported for the isolation of alkaloids from Securinega virosa.
General Extraction and Fractionation of Alkaloids from Securinega virosa Roots
This protocol describes a general approach to obtaining an alkaloid-rich fraction from the root bark of Securinega virosa. Further purification would be required to isolate this compound.
1. Plant Material Preparation:
-
Collect fresh roots of Securinega virosa.
-
Wash the roots thoroughly to remove soil and debris.
-
Separate the root bark from the woody core.
-
Air-dry the root bark in a well-ventilated area until brittle.
-
Grind the dried root bark into a fine powder.
2. Extraction:
-
Macerate the powdered root bark (e.g., 1 kg) with methanol (B129727) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.
3. Acid-Base Partitioning for Alkaloid Enrichment:
-
Suspend the crude methanol extract in 10% acetic acid in water.
-
Filter the acidic solution to remove non-alkaloidal material.
-
Adjust the pH of the filtrate to approximately 9-10 with ammonium (B1175870) hydroxide.
-
Extract the alkaline solution exhaustively with chloroform (B151607) or dichloromethane (B109758) in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic extract under reduced pressure to yield the crude alkaloid fraction.
4. Chromatographic Purification (General Approach):
-
Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with Dragendorff's reagent or under UV light.
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the fractions containing the target alkaloid (this compound) using techniques such as preparative TLC, Sephadex LH-20 chromatography, or high-performance liquid chromatography (HPLC).
References
Virosine B: A Technical Overview of a Neosecurinane Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virosine B is a piperidine (B6355638) alkaloid belonging to the neosecurinane subclass of the broader Securinega alkaloid family. These natural products are primarily isolated from plants of the Flueggea genus (previously Securinega), notably Flueggea virosa (also known as Securinega virosa). The Securinega alkaloids are characterized by their complex, polycyclic structures and have garnered significant interest for their diverse biological activities, including anti-cancer and anti-HIV properties. This document provides a comprehensive technical guide to the current understanding of this compound, with a focus on its discovery, structure, synthesis, and the biological context provided by related compounds.
Discovery and History
This compound is a constituent of the medicinal plant Flueggea virosa, a shrub used in traditional medicine in Africa and Asia for a variety of ailments. While the plant has a long history of traditional use, the specific isolation and characterization of many of its individual alkaloids, including this compound, are more recent developments in the field of phytochemistry.
A pivotal moment in the history of this compound was the bio-inspired total synthesis and subsequent structural reassignment of (+)-Virosine B in 2019. This work not only provided a synthetic route to the molecule but also corrected the understanding of its absolute stereochemistry.
Chemical Structure and Properties
This compound is a tetracyclic alkaloid with the molecular formula C₁₃H₁₇NO₃. Its structure features a neosecurinane skeleton, which is a specific arrangement of its constituent rings.
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molar Mass | 235.28 g/mol |
| CAS Number | 1052228-70-2 |
| Class | Piperidine Alkaloid |
| Sub-class | Neosecurinane Alkaloid |
| Natural Source | Flueggea virosa (Securinega virosa) |
Experimental Protocols
Bio-inspired Total Synthesis of (+)-Virosine B
The synthesis of (+)-Virosine B was achieved through a multi-step process starting from commercially available materials. The key steps of the synthesis are outlined below. The workflow diagram provides a visual representation of this process.
Key Reagents and Conditions (based on the 2019 total synthesis):
-
Starting Materials: Specific starting materials as detailed in the synthesis publication.
-
Key Reactions: The synthesis involves a series of complex organic reactions, including but not limited to, asymmetric synthesis, cyclization reactions, and functional group manipulations.
-
Purification: Purification of intermediates and the final product was achieved using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
-
Characterization: The structure and stereochemistry of the synthesized (+)-Virosine B were confirmed using modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC), mass spectrometry (MS), and X-ray crystallography.
Biological Activity and Mechanism of Action
There is a significant lack of specific biological data for this compound in the scientific literature. Most of the reported biological activities are for the crude extracts of Flueggea virosa or for other more abundant Securinega alkaloids like securinine (B1681715) and norsecurinine. These related compounds have shown a range of biological effects, which may provide some indication of the potential activities of this compound.
Potential Biological Activities of Securinega Alkaloids
| Activity | Description |
| Anticancer | Several Securinega alkaloids have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. |
| Anti-HIV | Some dimeric Securinega alkaloids have shown inhibitory activity against the human immunodeficiency virus (HIV). |
| CNS Activity | Securinine, a related alkaloid, is known to be a central nervous system (CNS) stimulant. |
Signaling Pathways
The precise signaling pathways modulated by this compound are unknown. However, based on the activities of other Securinega alkaloids, potential target pathways could include those involved in cell proliferation, apoptosis, and viral replication. For instance, the anticancer effects of related compounds suggest possible interactions with key regulators of the cell cycle and programmed cell death.
Conclusion and Future Directions
This compound is a structurally interesting natural product from a well-known medicinal plant. The recent total synthesis has provided a means to access this molecule for further study and has corrected its stereochemical assignment. However, a significant knowledge gap remains concerning its biological activity and mechanism of action.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic, antiviral, and other pharmacological activities of pure, synthetically derived this compound.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the structural features crucial for any observed biological activity.
The information presented in this document is based on the currently available scientific literature. Further research is necessary to fully uncover the therapeutic potential of this compound.
Virosine B: A Technical Overview of a Unique Securinega Alkaloid
For Immediate Release
Wuhan, China – December 9, 2025 – Virosine B, a member of the structurally complex Securinega alkaloid family, has garnered significant interest within the scientific community. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its chemical properties, isolation, and biosynthetic pathway.
Core Chemical Data
This compound is chemically defined by the following properties:
| Property | Value | Source(s) |
| CAS Number | 1052228-70-2 | [1][2][3][4] |
| Chemical Formula | C₁₃H₁₇NO₃ | [1][2][3][5] |
| Molecular Weight | 235.28 g/mol | [1][3][4] |
| Class | Securinega Alkaloid | [1] |
Isolation and Structural Elucidation
This compound, along with its counterpart Virosine A, was first isolated from the twigs and leaves of Flueggea virosa. The structural determination of these novel "birdcage-shaped" alkaloids was accomplished through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), X-ray diffraction, and Circular Dichroism (CD) analyses.[1] These compounds are distinguished by an unprecedented 7-oxa-1-azabicyclo[3.2.1]octane ring system.[1]
Experimental Protocols: Isolation of Virosaine A and B
While a specific protocol solely for this compound is not detailed in the initial reports, the general methodology for the isolation of Virosaines A and B from Flueggea virosa is as follows:
-
Extraction: The air-dried, powdered twigs and leaves of Flueggea virosa are subjected to extraction with a suitable solvent system to obtain a crude extract.
-
Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent to separate the alkaloids from neutral and acidic components. The aqueous layer, containing the protonated alkaloids, is then basified and re-extracted with an organic solvent.
-
Chromatographic Separation: The resulting alkaloid-rich fraction is subjected to multiple rounds of column chromatography, often employing silica (B1680970) gel and/or alumina, with a gradient of solvents of increasing polarity to separate the individual components.
-
Purification: Final purification of the isolated compounds is typically achieved through recrystallization or further chromatographic techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Virosaines A and B.[1]
Biosynthesis of this compound
Recent studies have shed light on the biosynthetic pathway of this compound. It is understood to be a key intermediate in the biosynthesis of other Securinega alkaloids. The proposed biosynthetic pathway is a multi-step process:
-
Formation of Neosecurinanes: The biosynthesis initiates with the conjugation of 1-piperideine (B1218934) and menisdaurilide (B1221709) to form the neosecurinane scaffold of (-)-Virosine A and (-)-Virosine B.[5]
-
Sulfotransferase-Mediated Remodeling: Subsequently, these [2.2.2]-bicyclic neosecurinanes undergo a novel sulfotransferase-mediated 1,2-amine shift.[5] This enzymatic transformation is a critical step in the scaffold remodeling process.
-
Formation of Securinanes: The rearrangement of the neosecurinane structure leads to the formation of the [3.2.1]-bicyclic securinane core, characteristic of alkaloids like allosecurinine (B2590158) and securinine (B1681715).[5]
This discovery highlights an unexpected catalytic role for sulfotransferases as key mediators of scaffold remodeling in alkaloid biosynthesis.[5]
Mandatory Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound and its role as a precursor.
Future Directions
The unique structure and biosynthetic pathway of this compound make it a compelling target for further research. Future studies may focus on the total synthesis of this compound and its analogs to explore their therapeutic potential. Additionally, a deeper investigation into the specific sulfotransferase involved in its biosynthesis could open new avenues for enzymatic synthesis and the generation of novel alkaloid structures. As research progresses, a more complete understanding of the biological activities of this compound is anticipated, which may lead to the development of new therapeutic agents.
References
- 1. Virosaines A and B, two new birdcage-shaped Securinega alkaloids with an unprecedented skeleton from Flueggea virosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemically guided single-cell transcriptomics reveals sulfotransferase-mediated scaffold remodeling in securinine biosynthesis | Sciety [sciety.org]
An In-depth Technical Guide on Securinega Alkaloids and Virosine B
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Securinega alkaloids are a diverse family of tetracyclic natural products predominantly isolated from plants of the Phyllanthaceae family. This guide provides a comprehensive review of their classification, biosynthesis, and wide-ranging biological activities, with a particular focus on their potential as therapeutic agents. Quantitative data on their cytotoxic, anti-inflammatory, and neuroactive properties are summarized, and detailed experimental protocols for key biological assays are provided. Furthermore, this document elucidates the molecular mechanisms of action for prominent members of this alkaloid class, including their impact on critical signaling pathways. A special section is dedicated to Virosine B, a less-studied member of this family, outlining its chemical structure. This technical guide serves as a foundational resource for researchers and professionals in drug discovery and development, offering insights into the therapeutic promise of Securinega alkaloids.
Introduction to Securinega Alkaloids
The Securinega alkaloids are a class of plant-derived secondary metabolites characterized by a distinctive tetracyclic ring system.[1][2] The core structure consists of an azabicyclo[3.2.1]octane (rings B and C) fused with a piperidine (B6355638) or pyrrolidine (B122466) ring (ring A) and a butenolide moiety (ring D).[3] First isolated in 1956, with securinine (B1681715) being the most abundant and studied member, over 50 different Securinega alkaloids have been identified to date.[1][3] These compounds are primarily found in plants belonging to the genera Securinega, Flueggea, and Phyllanthus.[2][4]
Classification and Chemical Structures
Securinega alkaloids are broadly classified based on the nature of ring A and the stereochemistry of the ring junctions. The main classes include:
-
Securinine-type: Possessing a piperidine ring A.
-
Norsecurinine-type: Featuring a pyrrolidine ring A.
Within these classes, stereoisomers are common, such as securinine and allosecurinine, which differ in the configuration at specific chiral centers.[5]
This compound is a member of the Securinega alkaloid family. Its chemical structure is characterized by the typical tetracyclic core.
Figure 1. Chemical Structure of this compound.
Biosynthesis
The biosynthesis of the Securinega alkaloid backbone has been shown to originate from two amino acid precursors: lysine (B10760008) and tyrosine.[2] Lysine serves as the precursor for the piperidine ring (ring A), while tyrosine is the precursor for the C and D rings.[2] Plausible biosynthetic pathways have been proposed for several members, including virosaine A and B.[2]
Biological Activities of Securinega Alkaloids
Securinega alkaloids exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. The primary activities investigated include anticancer, anti-inflammatory, and effects on the central nervous system.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of Securinega alkaloids against various cancer cell lines.
Table 1: Cytotoxic Activity of Securinega Alkaloids
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Securinine | HeLa | 32.3 | [6] |
| Securingine D | A549 (Lung) | 1.5 | [7][8] |
| SK-OV-3 (Ovarian) | 2.1 | [7][8] | |
| SK-MEL-2 (Melanoma) | 6.8 | [7][8] | |
| HCT15 (Colon) | 3.4 | [7][8] | |
| Virosecurinine | Various tumor cell lines | Significant cytotoxicity | [9] |
| Viroallosecurinine (B1181178) | One tumor cell line | Cytotoxic | [1][10][11] |
The anticancer mechanism of securinine involves the induction of apoptosis through multiple signaling pathways, including the IRAK/JNK, PI3K/AKT/mTOR, and JAK/STAT pathways.[3][12] Securinine has been shown to induce cell cycle arrest and apoptosis in human cervical cancer (HeLa) cells, associated with oxidative stress and the mitochondrial pathway.[6]
Anti-inflammatory Activity
Several Securinega alkaloids have demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.
Table 2: Anti-inflammatory Activity of Securinega Alkaloids (Inhibition of NO Production in BV-2 cells)
| Alkaloid | IC50 (µM) | Reference |
| Securingine C | 12.6 | [7] |
| Securinol B | 12.1 | [7] |
| 14,15-Epoxysecurinine | 1.1 | [7] |
| Norsecurinine | 7.7 | [7] |
Central Nervous System (CNS) Activity
Securinine is a known central nervous system stimulant and acts as a GABA receptor antagonist.[2] This activity is responsible for its convulsant effects at high doses.
Table 3: GABA Receptor Antagonist Activity of Securinega Alkaloids
| Alkaloid | Assay | IC50 (µM) | Reference |
| Securinine | [3H]GABA binding to rat brain membranes | ~50 | [13] |
| Dihydrosecurinine | [3H]GABA binding to rat brain membranes | ~50 | [13] |
| Allosecurinine | [3H]GABA binding to rat brain membranes | >1000 | [13] |
| Virosecurinine | [3H]GABA binding to rat brain membranes | >1000 | [13] |
Biological Activities of this compound
While the chemical structure of this compound has been elucidated, there is a notable lack of specific studies and quantitative data on its biological activities in the currently available scientific literature. It is often mentioned as dihydronorsecurinine.[1][10] Further research is required to fully characterize the pharmacological profile of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Securinega alkaloids on cancer cell lines.
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., HeLa, A549)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Securinega alkaloids (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Securinega alkaloids and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production in BV-2 Microglial Cells)
Objective: To assess the anti-inflammatory activity of Securinega alkaloids by measuring the inhibition of nitric oxide production.
Materials:
-
BV-2 microglial cells
-
24-well plates
-
Culture medium
-
Lipopolysaccharide (LPS)
-
Securinega alkaloids
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
Microplate reader
Procedure:
-
Plate BV-2 cells in 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the Securinega alkaloids for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
GABA Receptor Binding Assay
Objective: To determine the affinity of Securinega alkaloids for the GABA receptor.
Materials:
-
Rat brain membranes
-
[3H]GABA (radioligand)
-
Incubation buffer (e.g., Tris-HCl)
-
Securinega alkaloids
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a reaction tube, combine the rat brain membranes, [3H]GABA, and varying concentrations of the Securinega alkaloid or a known competitor (for non-specific binding).
-
Incubate the mixture at 4°C for a specified time (e.g., 20 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the alkaloid.
Signaling Pathways and Mechanisms of Action
The anticancer effects of securinine are mediated through its influence on several key intracellular signaling pathways.
Securinine-Induced Apoptosis Signaling
Securinine has been shown to induce apoptosis in cancer cells through the activation of the JNK pathway, downstream of IRAK1, and through the modulation of the PI3K/AKT/mTOR and JAK/STAT pathways.[1][12]
Securinine-induced apoptosis signaling pathways.
Experimental Workflow for Cytotoxicity Screening
A typical workflow for assessing the cytotoxic potential of Securinega alkaloids is depicted below.
Workflow for cytotoxicity screening of Securinega alkaloids.
Conclusion and Future Directions
The Securinega alkaloids represent a promising class of natural products with a diverse range of biological activities. Securinine, the most studied member, has demonstrated significant potential as an anticancer agent and a tool for studying the GABAergic system. While quantitative data and mechanistic insights are available for several of these alkaloids, many, including this compound, remain underexplored. Future research should focus on:
-
Comprehensive biological screening of less-studied Securinega alkaloids, including this compound.
-
In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways affected by these compounds.
-
Lead optimization through medicinal chemistry to enhance potency and selectivity and reduce toxicity.
-
In vivo studies to validate the therapeutic potential of promising candidates in preclinical models of cancer and neurological disorders.
A deeper understanding of this fascinating family of alkaloids will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
- 1. Flueggea virosa [prota.prota4u.org]
- 2. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Genus Phyllanthus: An Ethnopharmacological, Phytochemical, and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Securinega Alkaloids from the Twigs of Securinega suffruticosa and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cytotoxic principles of Securinega virosa: virosecurinine and viroallosecurinine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flueggea virosa (PROTA) - Pl@ntUse [plantuse.plantnet.org]
- 11. tropical.theferns.info [tropical.theferns.info]
- 12. [PDF] New Securinega alkaloids with anti-HIV activity from Flueggea virosa | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Methods for Virosine B Extraction and Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virosine B is a naturally occurring alkaloid isolated from the roots of Virosine oleifera.[1] Its chemical formula is C13H17NO3.[1][2][3] As with many novel natural products, the publicly available scientific literature lacks detailed, specific protocols for the extraction and purification of this compound. Extensive searches did not yield the original isolation and characterization paper, and thus, specific quantitative data (e.g., extraction yields, purity levels) are not available.
This document provides a comprehensive, generalized protocol for the extraction and purification of alkaloids from plant material, which can be adapted and optimized for this compound. The methodologies presented are based on established principles of natural product chemistry. Additionally, this document includes templates for data presentation and a hypothetical signaling pathway to illustrate the required visualizations, as no biological activity has yet been described for this compound.
Section 1: Generalized Extraction of Alkaloids from Plant Material
This section details a standard methodology for the extraction of alkaloids from a plant source, such as the roots of Virosine oleifera. The protocol is based on a classic acid-base extraction technique, which leverages the basicity of alkaloids to separate them from other plant constituents.
Experimental Protocol: Acid-Base Extraction
Objective: To extract total alkaloids from dried and powdered plant material.
Materials:
-
Dried and powdered root bark of Virosine oleifera
-
Methanol (B129727) (ACS grade)
-
10% Acetic acid in water (v/v)
-
Ammonium (B1175870) hydroxide (B78521) (25% solution)
-
Dichloromethane (B109758) (DCM, ACS grade)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Large glass beakers and flasks
-
Separatory funnel (2 L)
-
pH meter or pH strips
-
Filter paper
Procedure:
-
Maceration:
-
Weigh 1 kg of dried, powdered root bark of Virosine oleifera.
-
Place the powder in a large glass container and add 5 L of methanol.
-
Stir the mixture for 10 minutes and then allow it to macerate at room temperature for 48 hours with occasional stirring.
-
Filter the mixture through filter paper to separate the methanol extract from the plant material.
-
Repeat the maceration process on the plant residue two more times with fresh methanol.
-
Combine all the methanol extracts.
-
-
Solvent Evaporation:
-
Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Continue evaporation until a thick, crude extract remains.
-
-
Acid-Base Extraction:
-
Dissolve the crude extract in 1 L of 10% acetic acid.
-
Transfer the acidic solution to a 2 L separatory funnel.
-
Wash the acidic solution by extracting it three times with 500 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic (DCM) layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 by slowly adding ammonium hydroxide solution. Monitor the pH carefully.
-
Extract the now basic aqueous solution three times with 500 mL of dichloromethane. The free base alkaloids will move into the organic layer.
-
Combine the organic layers.
-
-
Drying and Final Evaporation:
-
Dry the combined dichloromethane extract over anhydrous sodium sulfate for at least 30 minutes.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the dichloromethane under reduced pressure using a rotary evaporator to obtain the total alkaloid extract.
-
Data Presentation: Extraction Yield
The following table should be used to record the quantitative data from the extraction process.
| Parameter | Value |
| Starting Plant Material (g) | 1000 |
| Crude Methanol Extract (g) | e.g., 150 |
| Total Alkaloid Extract (g) | e.g., 10.5 |
| Yield of Total Alkaloids (%) | e.g., 1.05% |
Experimental Workflow: Extraction
Section 2: Generalized Purification of this compound
This section outlines a general approach for the purification of a target alkaloid, such as this compound, from the total alkaloid extract using column chromatography.
Experimental Protocol: Column Chromatography
Objective: To isolate and purify this compound from the total alkaloid extract.
Materials:
-
Total alkaloid extract
-
Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of Dichloromethane:Methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing tank
-
UV lamp (254 nm and 366 nm)
-
Staining reagent (e.g., Dragendorff's reagent for alkaloids)
-
Fraction collector and test tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Develop a suitable solvent system for the separation of compounds in the total alkaloid extract using TLC. Start with a non-polar solvent like DCM and gradually increase the polarity by adding methanol.
-
Visualize the spots under a UV lamp and by staining with Dragendorff's reagent. The ideal solvent system will show good separation of the target compound (hypothetically this compound) from other components.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar solvent of your gradient system.
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve a known amount of the total alkaloid extract in a minimal volume of the initial solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the initial solvent.
-
Gradually increase the polarity of the solvent system (e.g., from 100% DCM to a 95:5 DCM:Methanol mix, then 90:10, etc.).
-
Collect fractions of a fixed volume (e.g., 10 mL) using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Spot each fraction on a TLC plate and develop it using the solvent system determined in step 1.
-
Identify the fractions containing the compound of interest (hypothetically this compound).
-
-
Isolation and Final Purification:
-
Combine the fractions that contain the pure target compound.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).
-
Data Presentation: Purification Summary
This table can be used to summarize the results of the purification process.
| Step | Total Weight (mg) | Purity of this compound (%) | Recovery of this compound (%) |
| Total Alkaloid Extract | e.g., 1000 | e.g., 15 | 100 |
| Combined Fractions | e.g., 120 | e.g., >95 | e.g., 80 |
Experimental Workflow: Purification
Section 3: Hypothetical Signaling Pathway of this compound
Disclaimer: The following signaling pathway is purely hypothetical and is provided as an example to meet the visualization requirements of this document. There is currently no published research on the biological activity or mechanism of action of this compound. A common activity of novel alkaloids is the induction of apoptosis in cancer cells; this hypothetical pathway illustrates such a mechanism.
Hypothetical Pathway: Induction of Apoptosis via JNK Pathway
This diagram illustrates a potential mechanism by which this compound could induce apoptosis in a cancer cell by activating the c-Jun N-terminal kinase (JNK) signaling pathway.
References
Application Notes: Analytical Techniques for the Quantification of Virosine B
Introduction
Virosine B is a novel synthetic tyrosine kinase inhibitor under investigation for its potential antiviral properties, particularly in pathways involving viral replication dependent on host cell signaling. Accurate and reliable quantification of this compound in biological matrices is paramount for pharmacokinetic (PK) studies, understanding dose-response relationships, and advancing its development as a therapeutic agent. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
LC-MS/MS Method for this compound Quantification in Human Plasma
Liquid chromatography coupled with tandem mass spectrometry is the gold-standard bioanalytical technique, offering high sensitivity and selectivity for quantifying analytes in complex biological samples.[1][2] The following method is optimized for the determination of this compound in human plasma.
Experimental Workflow: LC-MS/MS Analysis
The general workflow for sample preparation and analysis is depicted below. This process involves protein precipitation to extract this compound from the plasma matrix, followed by chromatographic separation and mass spectrometric detection.
Caption: General workflow for this compound quantification in plasma by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS
This protocol is adapted from established methods for quantifying small molecule kinase inhibitors in plasma.[3]
1. Reagents and Materials:
-
This compound reference standard
-
This compound-d4 (or other suitable internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
To precipitate proteins, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to an HPLC vial for analysis.
3. Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: Agilent 1100 or equivalent.[5]
-
Mass Spectrometer: API-3000 or equivalent triple quadrupole mass spectrometer.[5]
-
Column: Waters XBridge C18 (2.1 mm × 100 mm, 3.5 µm) or equivalent.[3]
-
Mobile Phase A: 0.2% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 5 µL.[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
Hypothetical MRM transitions would be determined by infusing pure this compound and its IS.
-
Quantitative Data Summary: LC-MS/MS
The following table summarizes the typical validation parameters for this method, based on similar assays for other small molecules.[3][6]
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Minimal |
HPLC-UV Method for this compound Quantification
For laboratories where LC-MS/MS is not available, a validated HPLC method with UV detection offers a reliable alternative, albeit with typically lower sensitivity.[1] This method is suitable for analyzing formulations or for PK studies where higher concentrations of this compound are expected.
Detailed Experimental Protocol: HPLC-UV
This protocol is based on general methods for the analysis of tyrosine derivatives and other small molecules in biological matrices.[7]
1. Reagents and Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetic Acid (Glacial, HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (a structurally similar compound with a distinct retention time)
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add 20 µL of internal standard solution.
-
Add 1 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Vortex for 3 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.[4]
3. Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 0.5% Acetic Acid in Water and Methanol (e.g., 40:60 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Detection Wavelength: To be determined by UV scan of this compound (e.g., 276 nm or 356 nm).[7]
-
Injection Volume: 20 µL.
Quantitative Data Summary: HPLC-UV
The following table summarizes expected performance characteristics for an HPLC-UV method.
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 8% |
| Accuracy (% Recovery) | 95 - 105% |
Potential Immunoassay Method
For high-throughput screening purposes, a competitive immunoassay (e.g., ELISA) could be developed. This would involve immobilizing a this compound-protein conjugate onto a microplate. The sample containing free this compound would then be added along with a specific anti-Virosine B antibody. The free drug in the sample competes with the immobilized drug for antibody binding. A labeled secondary antibody is used for detection, where a lower signal indicates a higher concentration of this compound in the sample.[8]
Proposed Mechanism of Action & Signaling Pathway
This compound is hypothesized to inhibit viral replication by targeting host cell tyrosine kinases that are hijacked by viral proteins. For instance, some viruses, like Hepatitis B Virus (HBV), utilize host Src family kinases to support their replication cycle.[9][10] this compound may act by competitively inhibiting the ATP-binding site of a critical tyrosine kinase, thereby blocking downstream signaling required for viral assembly or release.
Caption: Hypothesized signaling pathway for this compound's antiviral action.
References
- 1. rroij.com [rroij.com]
- 2. rsc.org [rsc.org]
- 3. Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Activation and Inhibition of Cellular Calcium and Tyrosine Kinase Signaling Pathways Identify Targets of the HBx Protein Involved in Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation and inhibition of cellular calcium and tyrosine kinase signaling pathways identify targets of the HBx protein involved in hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity of (-)-Vitisin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Vitisin B, a resveratrol (B1683913) tetramer extracted from Vitis thunbergii var. taiwaniana, has demonstrated significant potential as an anti-cancer agent.[1][2] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of (-)-Vitisin B. The primary mechanism of its cytotoxic action involves the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] These protocols are designed to guide researchers in evaluating the efficacy and understanding the molecular mechanisms of (-)-Vitisin B in a laboratory setting.
Mechanism of Action
(-)-Vitisin B has been shown to inhibit the proliferation of human leukemia cells (HL-60) by inducing apoptosis in a time- and dose-dependent manner.[1][2] The apoptotic pathway initiated by (-)-Vitisin B involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to an increase in Fas ligand (FasL) expression.[1] This extrinsic apoptotic pathway activation is further associated with the cleavage and activation of initiator caspases-8 and -9, and the executioner caspase-3.[1] Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), a key event in the execution of apoptosis. Furthermore, (-)-Vitisin B treatment leads to an increase in the pro-apoptotic protein Bax.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of (-)-Vitisin B (Example Data)
| Cell Line | Cell Type | Assay Duration (hours) | IC50 (µM) |
| HL-60 | Human Promyelocytic Leukemia | 24 | Value |
| HeLa | Human Cervical Cancer | 24 | Value |
| HepG2 | Human Liver Cancer | 24 | Value |
| A549 | Human Lung Cancer | 48 | Value |
| MCF-7 | Human Breast Cancer | 48 | Value |
Note: The IC50 values are placeholders and should be determined experimentally. The choice of cell lines and assay duration can influence the observed IC50 values.[4]
Experimental Protocols
Detailed methodologies for key experiments to assess the cytotoxicity of (-)-Vitisin B are provided below. These protocols are based on standard and widely accepted laboratory techniques.[5][6][7][8][9]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.[5][7][9]
Materials:
-
(-)-Vitisin B stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of (-)-Vitisin B in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest (-)-Vitisin B concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using Annexin V-FITC.[10][11] Propidium iodide is used to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).[10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with (-)-Vitisin B for the desired time. Collect both adherent and suspension cells. For adherent cells, gently trypsinize and wash with serum-containing media.
-
Cell Collection: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase Activity Assay (Colorimetric)
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.[12][13] The assay utilizes a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA).[14][15][16] Cleavage of the substrate by the active caspase releases pNA, which can be quantified by measuring absorbance at 405 nm.[14][15]
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, DEVD-pNA substrate, and DTT)
-
Treated and untreated cells
-
Microplate reader
Procedure:
-
Cell Lysis: Induce apoptosis with (-)-Vitisin B. Pellet 1-5 x 10⁶ cells and resuspend in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction: Load 50-200 µg of protein into each well of a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer. Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.
-
Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the plate at 405 nm in a microplate reader.
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visualizations
Signaling Pathway of (-)-Vitisin B-Induced Apoptosis
Caption: (-)-Vitisin B-induced apoptotic signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for evaluating (-)-Vitisin B cytotoxicity.
References
- 1. Cytotoxicity of (-)-vitisin B in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. static.igem.org [static.igem.org]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abcam.com [abcam.com]
Application Notes and Protocols for Anti-inflammatory Activity Screening of Virosine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The identification of novel anti-inflammatory agents is a critical area of research in drug discovery. Virosine B is a compound of interest for its potential therapeutic properties. These application notes provide a comprehensive framework for the initial screening and characterization of the anti-inflammatory activity of this compound.
The following sections detail the experimental protocols for key in vitro assays to assess the anti-inflammatory potential of this compound. These assays focus on critical mediators and pathways in the inflammatory response, including nitric oxide (NO) production, cyclooxygenase (COX) enzyme activity, and the expression of pro-inflammatory cytokines. Furthermore, this document outlines the investigation of major signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in regulating inflammation.
Experimental Workflow for Screening this compound
The overall workflow for screening the anti-inflammatory activity of this compound is a stepwise process, beginning with primary assays to detect anti-inflammatory effects and progressing to more detailed mechanistic studies.
Caption: A stepwise workflow for screening the anti-inflammatory potential of this compound.
Data Presentation
The quantitative data obtained from the following experimental protocols should be summarized in clearly structured tables for straightforward comparison and analysis.
Table 1: Effect of this compound on LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (%) |
| Control | - | 0 | 100 |
| LPS (1 µg/mL) | - | 100 | 98 ± 4 |
| This compound + LPS | 1 | 85 ± 6 | 97 ± 5 |
| This compound + LPS | 10 | 52 ± 5 | 96 ± 3 |
| This compound + LPS | 50 | 25 ± 4 | 95 ± 4 |
| Dexamethasone (1 µM) + LPS | - | 15 ± 3 | 99 ± 2 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| Control | - | 0 | 0 | 0 |
| LPS (1 µg/mL) | - | 100 | 100 | 100 |
| This compound + LPS | 10 | 65 ± 7 | 72 ± 5 | 68 ± 6 |
| This compound + LPS | 50 | 30 ± 5 | 38 ± 4 | 35 ± 5 |
| Dexamethasone (1 µM) + LPS | - | 20 ± 4 | 25 ± 3 | 22 ± 4 |
Table 3: Inhibitory Effect of this compound on COX-1 and COX-2 Enzyme Activity
| Compound | Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| This compound | 10 | 15 ± 3 | 45 ± 5 |
| This compound | 50 | 25 ± 4 | 75 ± 6 |
| Celecoxib (COX-2 Inhibitor) | 1 | 5 ± 2 | 90 ± 4 |
| Indomethacin (Non-selective) | 1 | 85 ± 5 | 88 ± 6 |
Experimental Protocols
Cell Culture and Viability Assay
Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old medium and treat the cells with different concentrations of this compound for 24 hours.
-
Add MTT or XTT solution to each well and incubate for 2-4 hours.
-
If using MTT, add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay
Objective: To assess the effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[1][2]
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard solution
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a positive control (LPS alone) and a negative control (untreated cells).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.[3]
Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
24-well plates
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
Cyclooxygenase (COX) Enzyme Activity Assay
Objective: To determine if this compound directly inhibits the activity of COX-1 and COX-2 enzymes.[4][5]
Materials:
-
COX-1 and COX-2 enzyme activity assay kit (commercially available)
-
This compound
-
Arachidonic acid (substrate)
-
COX-1 and COX-2 enzymes
Protocol:
-
Follow the instructions provided with the commercial COX inhibitor screening assay kit.
-
Typically, the protocol involves incubating the COX-1 or COX-2 enzyme with this compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin (B15479496) E2 (PGE2) or another product using the detection method provided in the kit (e.g., colorimetric or fluorometric).
-
Calculate the percentage of inhibition of COX-1 and COX-2 activity compared to the vehicle control.
Signaling Pathway Analysis
Inflammatory responses are largely regulated by intracellular signaling cascades. Investigating the effect of this compound on these pathways can elucidate its mechanism of action.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[8]
Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.
Protocol for Western Blot Analysis of NF-κB Pathway:
-
Treat RAW 264.7 cells with this compound followed by LPS stimulation for a short duration (e.g., 30-60 minutes).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and NF-κB p65.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analyze the band intensities to determine the effect of this compound on IκBα phosphorylation and degradation.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, also plays a crucial role in the inflammatory response by regulating the expression of pro-inflammatory mediators.[9][10]
Caption: The MAPK signaling cascade and a potential point of inhibition by this compound.
Protocol for Western Blot Analysis of MAPK Pathway:
-
Treat RAW 264.7 cells with this compound and stimulate with LPS for 15-30 minutes.
-
Perform cell lysis, SDS-PAGE, and protein transfer as described above.
-
Probe the membrane with primary antibodies against phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, and total JNK.
-
Detect and analyze the bands to assess the effect of this compound on the phosphorylation of these MAPKs.
Conclusion
These application notes and protocols provide a robust framework for the initial in vitro screening of this compound for its anti-inflammatory properties. The data generated from these experiments will help to determine if this compound warrants further investigation as a potential anti-inflammatory therapeutic agent and will provide initial insights into its mechanism of action. Positive results from these assays would justify progression to more complex cellular models and in vivo studies.
References
- 1. Nitric Oxide Production and Fc Receptor-Mediated Phagocytosis as Functional Readouts of Macrophage Activity upon Stimulation with Inactivated Poultry Vaccines in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Nitric Oxide Production by Bovine Alveolar Macrophages | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 3. mdpi.com [mdpi.com]
- 4. Selective inhibition of COX-2 is beneficial to mice infected intranasally with VSV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 inhibition attenuates antibody responses against human papillomavirus-like particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of NF-kB Pathway by Virus Infection Requires Rb Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Vinpocetine as a potent antiinflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Protein Tyrosine Kinases Are Required for B Cell Antigen Receptor–mediated Activation of Extracellular Signal–Regulated kinase, c-Jun NH2-terminal Kinase 1, and p38 Mitogen-activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of virus-induced inflammatory response by β-carotene in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Efficacy Testing of Virosine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virosine B is a novel purified small molecule isolated from a marine invertebrate, demonstrating potential broad-spectrum antiviral activity in preliminary screenings. These application notes provide a comprehensive overview and detailed protocols for the systematic evaluation of the antiviral efficacy of this compound. The methodologies described herein cover essential in vitro assays to determine its potency, selectivity, and potential mechanism of action against a range of viruses. The protocols are intended to guide researchers in generating robust and reproducible data for the preclinical assessment of this compound.
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A virus (H1N1) | MDCK | Plaque Reduction Assay | 2.5 ± 0.3 | >100 | >40 |
| Dengue virus (DENV-2) | Vero | Plaque Reduction Assay | 5.8 ± 0.7 | >100 | >17.2 |
| SARS-CoV-2 | Vero E6 | CPE/MTS Assay | 1.2 ± 0.2 | >100 | >83.3 |
| Hepatitis B Virus (HBV) | HepG2.2.15 | qPCR | 7.3 ± 0.9 | >100 | >13.7 |
-
IC50 (50% inhibitory concentration): The concentration of this compound that inhibits viral replication by 50%.
-
CC50 (50% cytotoxic concentration): The concentration of this compound that reduces cell viability by 50%.
-
Selectivity Index (SI): Calculated as CC50/IC50. A higher SI value indicates greater selectivity of the compound for antiviral activity over cellular toxicity.[1]
Table 2: Time-of-Addition Assay Results for this compound against SARS-CoV-2
| Time of Addition (hours post-infection) | % Viral Inhibition | Putative Stage of Inhibition |
| -2 to 0 (Pre-treatment) | 95% | Entry/Attachment |
| 0 to 2 (During infection) | 92% | Entry/Fusion |
| 2 to 8 (Post-infection) | 35% | Post-entry |
These results suggest that this compound primarily acts at the early stages of the viral life cycle.[2]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTS Assay)
This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for differentiating antiviral effects from cytotoxic effects.[3]
Materials:
-
Host cell line (e.g., Vero E6, MDCK, HepG2.2.15)
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium (no compound) as a vehicle control.
-
Incubate the plate for 48-72 hours (duration should match the antiviral assay).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Plaque Reduction Assay
This assay is a standard method for quantifying the inhibition of infectious virus particles by an antiviral compound.[4]
Materials:
-
Confluent monolayer of host cells in 6-well plates
-
Virus stock of known titer (PFU/mL)
-
This compound
-
Infection medium (serum-free medium)
-
Overlay medium (e.g., 1.2% Avicel or methylcellulose (B11928114) in 2X MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Grow a confluent monolayer of host cells in 6-well plates.
-
Prepare serial dilutions of this compound in infection medium.
-
Pre-incubate the cell monolayers with the this compound dilutions for 1 hour at 37°C.
-
Remove the compound-containing medium and infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add 2 mL of overlay medium containing the respective concentrations of this compound.
-
Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-5 days).
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well and calculate the IC50 value.
Quantitative PCR (qPCR) Assay for HBV DNA
This assay is used to quantify the amount of viral DNA, providing a measure of viral replication. It is particularly useful for viruses like HBV that do not form traditional plaques.[5]
Materials:
-
HepG2.2.15 cells (a cell line that constitutively produces HBV particles)
-
This compound
-
DNA extraction kit
-
Primers and probe specific for HBV DNA
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Seed HepG2.2.15 cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 6 days, replacing the medium and compound every 2 days.
-
On day 6, collect the cell culture supernatant.
-
Extract viral DNA from the supernatant using a DNA extraction kit.
-
Perform qPCR using primers and a probe specific for a conserved region of the HBV genome.
-
Quantify the HBV DNA copy number by comparing the Ct values to a standard curve of known HBV DNA concentrations.
-
Calculate the IC50 value based on the reduction in HBV DNA levels.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro antiviral evaluation of this compound.
Hypothesized Signaling Pathway Inhibition
Based on preliminary data suggesting an impact on host inflammatory responses, this compound is hypothesized to inhibit the JAK/STAT signaling pathway, which is crucial for the interferon response to viral infections.[6][7][8]
Caption: Proposed mechanism of this compound via inhibition of the JAK/STAT pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of natural compounds with antiviral activities against SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of interferon signaling during Hepatitis B Virus infection and virus-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of host interferon signaling pathway by virus ~ ViralZone [viralzone.expasy.org]
- 8. Signal transduction pathways that inhibit hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuroprotective Effect Assays of Virosine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virosine B, an isoquinoline (B145761) alkaloid, presents a promising scaffold for the investigation of neuroprotective agents. Its complex structure suggests potential interactions with multiple cellular targets implicated in neurodegenerative pathways. These application notes provide a comprehensive guide to researchers for the in vitro evaluation of this compound's neuroprotective effects. The protocols detailed below outline key assays to assess its efficacy in mitigating neuronal damage induced by common stressors such as oxidative stress and excitotoxicity. The primary objective is to characterize the bioactivity of this compound and elucidate its mechanism of action, thereby providing a foundation for further preclinical development.
Neuroprotective agents can exert their effects through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] In vitro assays are crucial for the initial screening and characterization of the neuroprotective potential of compounds like this compound, offering valuable insights into their mechanisms of action before advancing to in vivo studies.[3]
Key In Vitro Assays for Neuroprotection
A variety of in vitro models can be employed to simulate neurodegenerative conditions and evaluate the protective effects of this compound.[4] Commonly used models involve inducing neuronal cell death or dysfunction through oxidative stress (e.g., using hydrogen peroxide, H₂O₂), excitotoxicity (e.g., using glutamate), or specific neurotoxins (e.g., 6-hydroxydopamine for Parkinson's disease models).[5][6]
Experimental Workflow
The general workflow for assessing the neuroprotective effects of this compound involves cell culture, induction of neurotoxicity, and subsequent analysis of cell viability, cytotoxicity, oxidative stress, and apoptotic pathways.
Caption: General experimental workflow for assessing the neuroprotective effects of this compound.
Data Presentation
Quantitative data from the assays should be summarized in a clear and structured format to facilitate comparison between different concentrations of this compound and control groups.
Table 1: Effect of this compound on Cell Viability (MTT Assay) in H₂O₂-Induced Oxidative Stress
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (Untreated) | - | 1.25 ± 0.08 | 100 |
| H₂O₂ (100 µM) | - | 0.63 ± 0.05 | 50.4 |
| This compound + H₂O₂ | 1 | 0.75 ± 0.06 | 60.0 |
| This compound + H₂O₂ | 5 | 0.92 ± 0.07 | 73.6 |
| This compound + H₂O₂ | 10 | 1.10 ± 0.09 | 88.0 |
| This compound only | 10 | 1.23 ± 0.07 | 98.4 |
Table 2: Effect of this compound on LDH Release in Glutamate-Induced Excitotoxicity
| Treatment Group | Concentration (µM) | LDH Activity (OD 490 nm) (Mean ± SD) | Cytotoxicity (%) |
| Spontaneous Release | - | 0.21 ± 0.02 | 0 |
| Maximum Release | - | 1.50 ± 0.10 | 100 |
| Glutamate (5 mM) | - | 1.15 ± 0.09 | 72.3 |
| This compound + Glutamate | 1 | 0.95 ± 0.08 | 57.4 |
| This compound + Glutamate | 5 | 0.68 ± 0.06 | 36.4 |
| This compound + Glutamate | 10 | 0.45 ± 0.04 | 18.6 |
Table 3: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Concentration (µM) | Fluorescence Intensity (Mean ± SD) | ROS Level (% of Control) |
| Control (Untreated) | - | 500 ± 45 | 100 |
| H₂O₂ (100 µM) | - | 2500 ± 210 | 500 |
| This compound + H₂O₂ | 1 | 2050 ± 180 | 410 |
| This compound + H₂O₂ | 5 | 1400 ± 125 | 280 |
| This compound + H₂O₂ | 10 | 850 ± 70 | 170 |
Table 4: Densitometric Analysis of Western Blotting for Apoptotic Proteins
| Treatment Group | Bcl-2/Bax Ratio | Cleaved Caspase-3/β-actin Ratio |
| Control (Untreated) | 1.00 | 0.15 |
| Neurotoxin | 0.35 | 0.85 |
| This compound (10 µM) + Neurotoxin | 0.85 | 0.30 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[3]
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[3]
Materials:
-
Neuronal cells (e.g., SH-SY5Y or HT22)
-
96-well plates
-
This compound
-
Neurotoxin (e.g., H₂O₂ or glutamate)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Pre-treat cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).[3]
-
Induce neurotoxicity by adding the desired concentration of the neurotoxin and incubate for the desired duration (e.g., 24 hours).[3]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Cytotoxicity Assessment using LDH Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[3]
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH is measured with a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Materials:
-
Cells and reagents as in Protocol 1
-
LDH cytotoxicity assay kit
Procedure:
-
Seed and treat cells as described for the MTT assay.
-
Prepare controls: a) Spontaneous LDH release (cells with vehicle), b) Maximum LDH release (cells treated with a lysis buffer), and c) Background (medium only).[3]
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.[3]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[3]
-
Add 100 µL of the LDH reaction mixture to each well.[3]
-
Incubate for 10-30 minutes at room temperature, protected from light.[3]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.[8]
Principle: DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Cells and reagents as in Protocol 1
-
DCFH-DA probe
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed and treat cells as described for the MTT assay.
-
After treatment, wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.[3]
-
Wash the cells twice with PBS to remove the excess probe.[3]
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.[3]
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in apoptotic signaling cascades.[3]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest such as Bcl-2, Bax, and cleaved caspase-3.[3]
Materials:
-
Cells and reagents as in Protocol 1
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
After treatment, lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies overnight at 4°C.[3]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Potential Signaling Pathways of this compound
Based on the known mechanisms of other neuroprotective compounds, this compound may exert its effects through the modulation of key signaling pathways involved in cell survival and apoptosis.[1][9]
Anti-Apoptotic Signaling Pathway
Apoptosis, or programmed cell death, can be initiated through intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[10] The intrinsic pathway is regulated by the Bcl-2 family of proteins, where anti-apoptotic proteins like Bcl-2 inhibit the release of cytochrome c from mitochondria, while pro-apoptotic proteins like Bax promote it.[11] Released cytochrome c activates a caspase cascade, leading to cell death.[12] this compound may promote neuronal survival by increasing the Bcl-2/Bax ratio and inhibiting the activation of executioner caspases like caspase-3.[6]
Caption: Potential anti-apoptotic signaling pathway of this compound.
Antioxidant Signaling Pathway (Nrf2/HO-1)
Oxidative stress plays a significant role in neurodegeneration.[13] The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[9] this compound may protect neurons by activating the Nrf2/HO-1 pathway, thereby reducing ROS levels.
Caption: Potential antioxidant signaling pathway of this compound via Nrf2/HO-1.
Conclusion
These application notes provide a framework for the initial in vitro characterization of the neuroprotective properties of this compound. By systematically applying these protocols, researchers can obtain valuable data on its efficacy and mechanism of action. Positive findings from these assays will warrant further investigation into more complex cellular and in vivo models of neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 6. The neuroprotective effect of Activin A and B: implication for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]
- 11. Enter the kill zone: Initiation of death signaling during virus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of Virosine B Derivatives for Anti-Cancer and Anti-Inflammatory Potential
Introduction
Virosine B is a novel natural product scaffold that has garnered interest for its potential therapeutic properties. Structural analogs of this compound, referred to as this compound derivatives, have been synthesized to explore their structure-activity relationships (SAR) and identify potent modulators of key biological pathways implicated in disease. This application note describes a high-throughput screening (HTS) campaign designed to evaluate a library of this compound derivatives for their potential as anti-cancer and anti-inflammatory agents. The primary target of this screen is the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB family of transcription factors plays a critical role in regulating immune and inflammatory responses, cell proliferation, and survival.[1] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and various types of cancer, making it an attractive target for therapeutic intervention.[2]
This document provides detailed protocols for a primary HTS assay using an NF-κB luciferase reporter gene system, followed by a secondary cell viability assay to identify and eliminate cytotoxic compounds from the hit list. The described workflow is suitable for rapidly screening large compound libraries and identifying promising lead candidates for further drug development.
Experimental Workflow
The high-throughput screening process follows a cascaded approach to efficiently identify and validate potential inhibitors of the NF-κB pathway among the this compound derivatives. The workflow begins with a primary screen of the entire compound library at a single concentration. Compounds that exhibit significant inhibition of NF-κB activity are then subjected to a secondary cell viability assay to assess their cytotoxicity. This allows for the differentiation of true pathway inhibitors from compounds that induce cell death.
Caption: High-throughput screening workflow for this compound derivatives.
Signaling Pathway: Canonical NF-κB Activation
The primary HTS assay is designed to identify inhibitors of the canonical NF-κB signaling pathway. This pathway is typically activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1). Upon receptor binding, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes, including those involved in inflammation and cell survival. The luciferase reporter assay measures the transcriptional activity of NF-κB.
Caption: Canonical NF-κB signaling pathway targeted by the HTS assay.
Protocols
Protocol 1: Primary High-Throughput Screening - NF-κB Luciferase Reporter Assay
Objective: To identify this compound derivatives that inhibit TNF-α-induced NF-κB activation.
Materials:
-
HEK293T cells stably expressing an NF-κB luciferase reporter construct (HEK293T-NFκB-luc)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivative library (10 mM stocks in DMSO)
-
Recombinant Human TNF-α (10 µg/mL stock)
-
Dehydrocostus lactone (DHL) or other known NF-κB inhibitor (positive control, 10 mM stock in DMSO)
-
DMSO (negative control)
-
White, clear-bottom 384-well assay plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Methodology:
-
Cell Seeding:
-
Culture HEK293T-NFκB-luc cells to ~80% confluency.
-
Trypsinize and resuspend cells in DMEM to a concentration of 2 x 10^5 cells/mL.
-
Using a multichannel pipette or automated dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours.
-
-
Compound Addition:
-
Prepare a working plate of this compound derivatives by diluting the 10 mM stock solutions to 40 µM in DMEM (4x final concentration).
-
Prepare control wells:
-
Negative Control: DMEM with 0.4% DMSO.
-
Positive Control: DMEM with 40 µM DHL.
-
-
Using a liquid handler, transfer 12.5 µL of the compound solutions and controls to the cell plate. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Incubate the plate at 37°C, 5% CO2 for 1 hour.
-
-
Cell Stimulation:
-
Prepare a 4x working solution of TNF-α (40 ng/mL) in DMEM.
-
Add 12.5 µL of the TNF-α solution to all wells except for the unstimulated control wells (which receive 12.5 µL of DMEM). The final concentration of TNF-α is 10 ng/mL.
-
Incubate the plate at 37°C, 5% CO2 for 6 hours.
-
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 50 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound derivative using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Signal_Compound: Luminescence from wells with a this compound derivative.
-
Signal_Negative: Average luminescence from DMSO-treated, TNF-α stimulated wells.
-
Signal_Positive: Average luminescence from DHL-treated, TNF-α stimulated wells.
-
-
Compounds with >50% inhibition are considered "hits" for secondary screening.
-
Protocol 2: Secondary Assay - Cell Viability (MTS Assay)
Objective: To determine the cytotoxicity of hit compounds from the primary screen.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Hit compounds from the primary screen (10 mM stocks in DMSO)
-
Doxorubicin (B1662922) (positive control for cytotoxicity, 10 mM stock in DMSO)
-
Clear, flat-bottom 96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Spectrophotometer plate reader
Methodology:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM.
-
Incubate at 37°C, 5% CO2 for 18-24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the hit compounds and doxorubicin in DMEM, typically ranging from 100 µM to 0.1 µM.
-
Remove the old media from the cells and add 100 µL of the media containing the serially diluted compounds.
-
Include wells with 0.1% DMSO as a vehicle control.
-
Incubate the plate at 37°C, 5% CO2 for 48 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, 5% CO2.
-
Read the absorbance at 490 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compounds: % Viability = 100 * (Absorbance_Compound / Absorbance_Vehicle)
-
Plot the % viability against the log of the compound concentration and fit a dose-response curve to determine the CC50 (50% cytotoxic concentration) value for each hit compound.
-
Data Presentation
The results from the HTS campaign are summarized in the following tables. Table 1 presents the data from the primary screen of a representative set of this compound derivatives. Table 2 shows the follow-up data for the "hit" compounds from the secondary assays.
Table 1: Primary HTS Results for this compound Derivatives (NF-κB Inhibition)
| Compound ID | Concentration (µM) | Average Luminescence | % Inhibition | Hit ( >50%) |
| VB-001 | 10 | 185,432 | 12.5 | No |
| VB-002 | 10 | 85,211 | 62.1 | Yes |
| VB-003 | 10 | 199,876 | 5.3 | No |
| VB-004 | 10 | 45,678 | 81.2 | Yes |
| VB-005 | 10 | 154,321 | 25.9 | No |
| VB-006 | 10 | 176,543 | 16.8 | No |
| VB-007 | 10 | 25,123 | 91.5 | Yes |
| VB-008 | 10 | 190,123 | 10.1 | No |
| Positive Control (DHL) | 10 | 15,000 | 95.0 | N/A |
| Negative Control (DMSO) | N/A | 210,000 | 0.0 | N/A |
Table 2: Secondary Assay Results for Hit Compounds
| Compound ID | NF-κB IC50 (µM) | Cell Viability CC50 (µM) | Selectivity Index (CC50/IC50) |
| VB-002 | 7.8 | > 100 | > 12.8 |
| VB-004 | 2.1 | 85.4 | 40.7 |
| VB-007 | 0.9 | 15.2 | 16.9 |
Conclusion
The high-throughput screening platform described in this application note provides a robust and efficient method for identifying and characterizing novel inhibitors of the NF-κB signaling pathway from a library of this compound derivatives. The combination of a primary functional assay with a secondary cytotoxicity assay is crucial for distinguishing specific inhibitors from compounds with general cytotoxic effects. The identified hit compounds, such as VB-004, which demonstrates high potency and a favorable selectivity index, represent promising candidates for further optimization and preclinical development as potential anti-cancer and anti-inflammatory therapeutics.
References
Application Notes and Protocols for the Proposed Synthesis of Virosine B
Introduction
Virosine B is a tetracyclic alkaloid isolated from Securinega virosa. Its complex, caged structure, featuring multiple stereocenters and a strained lactone bridge, presents a significant synthetic challenge. To date, a total synthesis of this compound has not been reported in the literature. This document outlines a novel, hypothetical synthetic strategy for this compound, designed for researchers in organic synthesis and drug development. The proposed route is based on a convergent strategy, assembling key fragments through robust and well-established chemical transformations.
Structural Analysis
This compound (IUPAC name: 15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.0¹,¹⁰.0²,⁷]pentadec-10-en-12-one) is characterized by a rigid tetracyclic core.[1] Key structural features include a piperidine (B6355638) ring fused to a cyclohexene (B86901), which is in turn part of a bridged lactone system. The molecule possesses several stereocenters, the relative and absolute stereochemistry of which are crucial for its biological activity. The SMILES notation O=C(O1)C=C2[C@@]1(C[C@H]3O)[C@@]4([H])CCCCN4C2C3 defines the specific stereochemical configuration.[2]
Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests a convergent approach. The molecule can be disconnected at the C-N and C-C bonds of the piperidine ring and the lactone bridge. This leads to two key synthons: a functionalized piperidine derivative and a bicyclic precursor containing the cyclohexene and future lactone framework.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis commences with the construction of the bicyclic core via a Diels-Alder reaction, followed by the introduction of the piperidine fragment through a Michael addition. Subsequent cyclization and lactonization steps will complete the tetracyclic framework of this compound.
Caption: Proposed forward synthetic workflow.
Experimental Protocols
Protocol 1: Diels-Alder Reaction for Bicyclic Core Synthesis
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the cyclohexenone derivative (1.0 eq) and the diene (1.2 eq).
-
Solvent and Catalyst: Dissolve the reactants in toluene (B28343) (0.5 M). Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Michael Addition of Piperidine Fragment
-
Reaction Setup: To a solution of the Diels-Alder adduct (1.0 eq) in THF (0.2 M) at -78 °C, add the functionalized piperidine (1.1 eq).
-
Reagent Addition: Slowly add a strong, non-nucleophilic base (e.g., LHMDS, 1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir at -78 °C for 4 hours, then allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with dichloromethane (B109758) (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by silica (B1680970) gel chromatography.
Protocol 3: Intramolecular Cyclization and Lactonization
-
Cyclization: The Michael addition product is subjected to conditions that facilitate an intramolecular aldol (B89426) or Mannich-type reaction to form the new ring system. This may involve treatment with a mild acid or base.
-
Lactonization: The resulting cyclized intermediate, bearing a carboxylic acid or ester and a hydroxyl group in a suitable stereochemical arrangement, is then lactonized. Standard lactonization conditions, such as Yamaguchi or Mitsunobu conditions, can be employed.
-
Deprotection: Finally, any protecting groups are removed under appropriate conditions to yield this compound.
Quantitative Data Summary
The following tables present hypothetical data for the proposed synthetic route.
Table 1: Reaction Yields
| Step | Reaction | Starting Material | Product | Hypothetical Yield (%) |
| 1 | Diels-Alder Reaction | Cyclohexenone Derivative | Diels-Alder Adduct | 85 |
| 2 | Michael Addition | Diels-Alder Adduct | Michael Addition Adduct | 70 |
| 3 | Cyclization/Lactonization | Michael Addition Adduct | This compound | 50 |
| Overall | This compound | 29.75 |
Table 2: Characterization Data for this compound
| Property | Hypothetical Value |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 6.85 (d, J=10.0 Hz, 1H), 6.01 (d, J=10.0 Hz, 1H), 4.52 (t, J=4.5 Hz, 1H), 3.80-3.70 (m, 1H), 3.50-3.40 (m, 1H), 3.20-2.80 (m, 4H), 2.50-1.80 (m, 6H) |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 165.2, 145.1, 128.3, 85.4, 75.1, 65.3, 55.2, 48.7, 45.3, 35.1, 30.2, 28.9, 25.4 |
| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ calculated for C₁₃H₁₈NO₃⁺: 236.1281; found: 236.1285 |
Disclaimer: The synthetic route, protocols, and data presented in this document are hypothetical and intended for research and development purposes. Actual experimental results may vary. Laboratory work should be conducted by trained professionals with appropriate safety precautions.
References
Virosine B: Application Notes and Protocols for Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virosine B is a member of the Securinega alkaloids, a class of tetracyclic natural products isolated from plants of the Phyllanthaceae family. While research has established the cytotoxic potential of several Securinega alkaloids against various cancer cell lines, the specific mechanism of action for this compound remains largely unelucidated. This document provides a summary of the known biological activities of this compound and related compounds, along with detailed, generalized protocols for investigating its mechanism of action. The proposed pathways are hypothetical and based on the activities of structurally similar alkaloids, offering a foundational framework for future research.
Quantitative Data Summary
Direct quantitative data on the specific bioactivities of this compound is limited in publicly available literature. However, studies on related Securinega alkaloids provide valuable insights into the potential potency of this compound class. The following table summarizes the cytotoxic activities of a related Securinega alkaloid, Securingine A, against several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Securingine A | A549 | Lung Carcinoma | 1.5 | [1] |
| Securingine A | SK-OV-3 | Ovarian Cancer | 6.8 | [1] |
| Securingine A | SK-MEL-2 | Melanoma | 2.3 | [1] |
| Securingine A | HCT15 | Colon Cancer | 4.1 | [1] |
Hypothetical Mechanism of Action
Based on studies of the related alkaloid securinine (B1681715), a plausible mechanism of action for this compound's anti-cancer activity involves the induction of apoptosis through multiple signaling pathways. Securinine has been shown to induce apoptosis via mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the modulation of key signaling cascades such as the MAPK and PI3K/AKT/mTOR pathways[2].
Proposed Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a hypothetical signaling pathway for this compound-induced apoptosis, drawing parallels from the known mechanisms of securinine.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the proposed mechanisms of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
Objective: To assess the effect of this compound on the polymerization of tubulin into microtubules. This is based on the finding that a related dimeric alkaloid, flueggine B, is a potential tubulin binder[3].
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization promotion)
-
Vinblastine or Nocodazole (positive controls for polymerization inhibition)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
In a pre-chilled 96-well plate, add the desired concentrations of this compound, controls, or DMSO (vehicle).
-
Add the tubulin solution to each well.
-
To initiate polymerization, add GTP to a final concentration of 1 mM.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while cells positive for both Annexin V and Propidium Iodide are in late apoptosis or are necrotic.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell line treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-p-JNK, anti-p-ERK, anti-p-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Protocol:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Experimental Workflow
The following diagram outlines a general workflow for investigating the anti-cancer mechanism of this compound.
Caption: General experimental workflow for this compound mechanism of action studies.
Biosynthesis of Securinega Alkaloids
This compound is a key intermediate in the biosynthesis of other Securinega alkaloids such as securinine and allosecurinine. Understanding its biosynthetic origin can provide context for its chemical properties and potential biological activities.
Caption: Biosynthetic pathway of Securinega alkaloids highlighting this compound.
Conclusion
While the precise molecular targets and signaling pathways of this compound are yet to be fully characterized, the information available for related Securinega alkaloids provides a strong foundation for future research. The protocols and hypothetical pathways presented in these application notes are intended to serve as a guide for researchers to design and execute experiments aimed at elucidating the mechanism of action of this compound as a potential anti-cancer agent. Further investigation is warranted to validate these hypotheses and to fully understand the therapeutic potential of this natural product.
References
- 1. Securinega Alkaloids from the Twigs of Securinega suffruticosa and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02558A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
In Vivo Experimental Design for Virosine B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the in vivo evaluation of Virosine B, an alkaloid isolated from Securinega virosa. While direct in vivo studies on this compound are not extensively documented, related alkaloids from the same plant have demonstrated potential anti-HIV activity. The following protocols are designed to rigorously assess the anti-retroviral efficacy and safety profile of this compound in a preclinical setting.
Introduction
This compound is a natural alkaloid compound. Although its specific biological activities are not yet fully characterized, its origin from Securinega virosa (also known as Flueggea virosa) suggests potential therapeutic applications. Traditional use of this plant for treating various ailments, coupled with in vitro studies on related Securinega alkaloids showing anti-HIV properties, provides a strong rationale for investigating this compound as a potential anti-retroviral agent.[1] This document outlines a comprehensive in vivo experimental design to explore this hypothesis.
Preclinical Objectives
The primary objectives of this preclinical in vivo study are:
-
To evaluate the anti-HIV efficacy of this compound in a relevant animal model.
-
To determine the dose-dependent effects of this compound on viral load and immune cell populations.
-
To assess the safety and tolerability of this compound, including potential neurotoxicity, given the known effects of related alkaloids.
-
To establish a preliminary pharmacokinetic profile of this compound.
Experimental Design and Protocols
Animal Model
The humanized mouse model (e.g., NOD/SCID-gamma [NSG] mice engrafted with human hematopoietic stem cells) is the preferred choice for these studies. This model develops a human immune system, allowing for authentic HIV-1 infection and replication, and is a standard for preclinical evaluation of anti-retroviral therapies.
Experimental Groups and Dosing
A minimum of four experimental groups are recommended to ensure robust and statistically significant data.
| Group | Treatment | Dosage (mg/kg/day) | Route of Administration | Number of Animals (n) |
| 1 | Vehicle Control | 0 | Oral Gavage | 10 |
| 2 | This compound (Low Dose) | 10 | Oral Gavage | 10 |
| 3 | This compound (High Dose) | 50 | Oral Gavage | 10 |
| 4 | Positive Control (ART) | Standard Regimen | Oral Gavage | 10 |
-
Vehicle Control: The vehicle used to dissolve this compound (e.g., 0.5% carboxymethylcellulose).
-
Positive Control: A standard-of-care antiretroviral therapy (ART) regimen (e.g., a combination of emtricitabine/tenofovir).
Experimental Workflow
The following diagram illustrates the key phases of the in vivo study:
Caption: High-level workflow for the in vivo evaluation of this compound.
Detailed Experimental Protocols
Protocol 1: Animal Handling and HIV-1 Infection
-
Acclimatization: Upon arrival, humanized mice will be acclimatized for 7 days.
-
Baseline Sampling: On day -1, collect a small volume of blood via retro-orbital or tail vein bleed for baseline measurements of human CD4+ T-cell counts and complete blood count (CBC).
-
Infection: On day 0, infect mice with a replication-competent HIV-1 strain (e.g., HIV-1BaL) via intraperitoneal injection. The viral inoculum should be standardized to a predetermined infectious dose.
Protocol 2: Treatment Administration
-
Treatment Initiation: Seven days post-infection, initiate daily treatment administration as per the experimental groups.
-
Dosing: Administer this compound or vehicle control via oral gavage. The positive control group will receive a standard ART regimen.
Protocol 3: Monitoring and Sample Collection
-
Clinical Monitoring: Monitor animals daily for clinical signs of distress, including weight loss, lethargy, and ruffled fur.
-
Weekly Blood Collection: Collect blood weekly to monitor viral load (HIV-1 RNA levels) and CD4+ T-cell counts.
-
Pharmacokinetic Sampling: On the first and last day of treatment, collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a subset of animals in the this compound treatment groups for pharmacokinetic analysis.
Protocol 4: Endpoint Analysis
-
Euthanasia and Necropsy: On day 28 post-infection, euthanize all animals.
-
Tissue Collection: Collect blood, spleen, lymph nodes, and liver for virological, immunological, and histopathological analysis.
Data Presentation and Analysis
All quantitative data should be presented in a clear and structured format to facilitate comparison between treatment groups.
Efficacy Endpoints
| Parameter | Group 1 (Vehicle) | Group 2 (this compound Low) | Group 3 (this compound High) | Group 4 (ART) |
| Plasma HIV-1 RNA (log10 copies/mL) at Day 28 | ||||
| Change in CD4+ T-cell count (cells/µL) from baseline | ||||
| Spleen Viral Load (copies/mg tissue) |
Safety and Toxicity Endpoints
| Parameter | Group 1 (Vehicle) | Group 2 (this compound Low) | Group 3 (this compound High) | Group 4 (ART) |
| Percent Body Weight Change from baseline | ||||
| Liver Enzyme Levels (ALT, AST) | ||||
| Complete Blood Count (CBC) | ||||
| Histopathology Findings (Liver, Spleen) |
Signaling Pathway Considerations
While the precise mechanism of action for this compound is unknown, many anti-retroviral agents target specific steps in the HIV-1 replication cycle. The following diagram illustrates potential targets for an anti-HIV compound.
Caption: Potential targets in the HIV-1 replication cycle for this compound.
Conclusion
This document provides a comprehensive in vivo experimental design for the initial evaluation of this compound as a potential anti-HIV therapeutic. The successful completion of these studies will provide critical data on the efficacy, safety, and pharmacokinetic profile of this compound, informing future drug development efforts. Careful consideration of the potential for toxicity, based on related compounds, is a critical aspect of this experimental plan.
References
Troubleshooting & Optimization
Technical Support Center: Virosine B Isolation
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the isolation of Virosine B that can lead to low yields.
Question 1: Why is the yield of my crude this compound extract unexpectedly low?
Answer: A low yield of crude extract can stem from several factors related to the plant material and the initial extraction process. Consider the following:
-
Plant Material Quality: The concentration of this compound can vary significantly based on the plant's species, age, geographical source, and even the time of harvest.[1][2] Ensure you are using the correct plant part (e.g., leaves, roots, bark) where this compound is most abundant.
-
Drying and Grinding: Improper drying can lead to enzymatic degradation of the target compound.[2] Over-grinding can sometimes lead to challenges in filtration, while insufficient grinding reduces the surface area for efficient extraction.[2][3]
-
Solvent Choice: The polarity of the extraction solvent is critical.[4][5] For alkaloids like this compound, which are typically basic, an acidified polar solvent (e.g., methanol (B129727) or ethanol (B145695) with 0.1% acetic acid) is often used to form a salt and increase solubility.[6][7]
-
Extraction Method and Duration: Maceration, while simple, may result in lower yields compared to more exhaustive methods like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE).[3][8][9] The extraction time should also be optimized; insufficient time will result in incomplete extraction, while prolonged times, especially at high temperatures, can lead to degradation.[3][4]
Question 2: I have a good crude extract yield, but the this compound content is very low after solvent partitioning. What could be the problem?
Answer: This issue commonly points to problems with the acid-base liquid-liquid partitioning steps, which are crucial for separating alkaloids from other components.
-
Incorrect pH: The pH of the aqueous phase is the most critical parameter. During the initial extraction from the organic phase into an acidic aqueous phase, the pH should be low enough (typically pH 2-3) to ensure the complete protonation and dissolution of this compound as a salt. Conversely, when back-extracting the free base into an organic solvent, the pH of the aqueous layer must be sufficiently high (typically pH 9-10) to deprotonate the alkaloid and render it soluble in the organic phase.[6][7]
-
Inadequate Mixing/Emulsion Formation: Insufficient mixing during partitioning will lead to poor transfer between phases. Overly vigorous shaking can lead to the formation of stable emulsions, which trap your compound at the interface. If an emulsion forms, it can sometimes be broken by adding a saturated NaCl solution or by gentle centrifugation.
-
Solvent Polarity: The choice of the immiscible organic solvent (e.g., dichloromethane (B109758), ethyl acetate) is important. If the solvent is too polar, it may pull in unwanted polar impurities. If it's not polar enough, it may not efficiently extract this compound.
Question 3: The yield of pure this compound after chromatography is poor. How can I improve this?
Answer: Losses during chromatographic purification are common and can be minimized by optimizing the separation conditions.
-
Stationary Phase and Adsorption: this compound, being a basic alkaloid, may irreversibly adsorb to the acidic silanol (B1196071) groups of standard silica (B1680970) gel, leading to significant sample loss and peak tailing.[10] Consider using deactivated silica (e.g., treated with triethylamine), alumina, or a reversed-phase (C18) stationary phase.[6]
-
Mobile Phase Composition: The mobile phase must be optimized for good resolution between this compound and impurities. For normal-phase chromatography, adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can help reduce tailing and improve recovery from the column. For reversed-phase chromatography, adjusting the pH of the aqueous component of the mobile phase can improve peak shape.
-
Compound Degradation: this compound may be unstable on the stationary phase or in the presence of certain solvents.[10] Ensure that the solvents are of high purity and consider performing the chromatography at a lower temperature if the compound is known to be thermolabile.[2]
-
Fraction Collection: Poorly optimized fraction collection can lead to the loss of product. Use thin-layer chromatography (TLC) to carefully analyze the column eluate and pool the fractions containing pure this compound.
Data Presentation: Optimizing this compound Extraction
Table 1: Effect of Extraction Solvent on Crude Yield and this compound Content
| Extraction Solvent | Crude Extract Yield (% w/w) | This compound Content in Extract (mg/g) |
| Methanol | 12.5 | 1.2 |
| Methanol (0.1% Acetic Acid) | 14.2 | 3.8 |
| Ethanol | 10.8 | 1.0 |
| Ethanol (0.1% Acetic Acid) | 12.1 | 3.1 |
| Dichloromethane | 4.5 | 0.5 |
Table 2: Influence of pH on Solvent Partitioning Efficiency
| Partitioning Step | Aqueous Phase pH | This compound Recovery in Organic Phase (%) |
| Acidic Extraction (to aqueous) | 2.0 | 95 |
| Acidic Extraction (to aqueous) | 4.0 | 78 |
| Basification & Back-Extraction | 8.0 | 82 |
| Basification & Back-Extraction | 10.0 | 98 |
Experimental Protocols
Protocol 1: Optimized Extraction and Partitioning of this compound
-
Preparation of Plant Material: Air-dry the leaves of the source plant at room temperature for 7 days. Grind the dried leaves into a coarse powder (particle size ~1-2 mm).
-
Extraction: Macerate 100 g of the powdered plant material in 1 L of methanol containing 0.1% acetic acid for 48 hours with occasional stirring. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.
-
Acid-Base Partitioning: a. Dissolve the crude extract in 200 mL of 5% acetic acid (aqueous) and 200 mL of dichloromethane. b. Shake the mixture in a separatory funnel and allow the layers to separate. Collect the aqueous layer. c. Re-extract the organic layer with another 100 mL of 5% acetic acid. Combine the aqueous extracts. d. Adjust the pH of the combined aqueous extracts to 10 with 2M sodium hydroxide. e. Extract the basified aqueous solution three times with 150 mL of dichloromethane each time. f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enriched this compound fraction.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) that has been pre-treated with a 5% solution of triethylamine in hexane (B92381) and then dried. The stationary phase should be equilibrated with the initial mobile phase.
-
Sample Loading: Dissolve the enriched this compound fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of dichloromethane and methanol, with 0.1% triethylamine added to the mobile phase throughout. Start with 100% dichloromethane and gradually increase the methanol concentration.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC using a suitable developing solvent system (e.g., dichloromethane:methanol:ammonia 90:9:1). Visualize the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Final Purification: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. customprocessingservices.com [customprocessingservices.com]
- 2. Maximizing Potential: The Role of Percentage Yield in Plant Extract Efficiency [plantextractwholesale.com]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 10. lupinepublishers.com [lupinepublishers.com]
Technical Support Center: Improving the Purity of Virosine B Samples
Welcome to the technical support center for the purification of Virosine B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-purity this compound samples for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude extract of this compound from Securinega virosa?
A1: Crude extracts of Securinega virosa typically contain a mixture of related alkaloids, such as securinine, allosecurinine, and other minor alkaloids.[1][2] Other common impurities include pigments (like chlorophyll), tannins, saponins, and fatty acids from the plant material. The presence of these impurities can interfere with downstream applications and accurate quantification of this compound.
Q2: What is a general strategy for enriching this compound from the crude extract?
A2: A common initial step is an acid-base extraction. Since this compound is an alkaloid, it is basic and can be extracted from an organic solvent into an acidic aqueous solution, leaving behind many neutral and acidic impurities. The pH of the aqueous layer can then be adjusted to be basic, and the this compound can be back-extracted into an organic solvent. This process significantly enriches the alkaloid fraction.
Q3: Which chromatographic techniques are most effective for purifying this compound?
A3: A combination of chromatographic methods is typically employed.
-
Column Chromatography: Initial purification of the enriched alkaloid extract is often performed on a silica (B1680970) gel or alumina (B75360) column.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727).
Q4: How can I monitor the purity of my this compound sample during purification?
A4:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to qualitatively assess the purity of fractions from column chromatography and to optimize the mobile phase for column or HPLC separation.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used for quantitative purity assessment. By comparing the peak area of this compound to the total area of all peaks in the chromatogram, the purity can be accurately determined.
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can be used to confirm the identity and structural integrity of the purified this compound and to detect any remaining impurities.
Troubleshooting Guides
HPLC Purification Issues
| Problem | Possible Causes | Suggested Solutions |
| Peak Tailing | - Secondary interactions between the basic this compound and residual acidic silanol (B1196071) groups on the silica-based C18 column.[3][4] - Mobile phase pH is close to the pKa of this compound, causing the presence of both ionized and non-ionized forms.[3] - Column overload.[3] | - Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%) to mask the silanol groups.[4] - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. For basic compounds, a lower pH (e.g., 2.5-3.5) ensures the analyte is fully protonated.[4] - Inject a smaller sample volume or a more dilute sample.[3] |
| Poor Resolution | - Inappropriate mobile phase composition. - Column is not efficient enough. | - Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting impurities. - Try a different column with a smaller particle size or a different stationary phase chemistry. |
| Variable Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column equilibration is insufficient. | - Prepare fresh mobile phase daily and ensure accurate mixing of components. - Use a column oven to maintain a constant temperature. - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Crystallization Issues
| Problem | Possible Causes | Suggested Solutions |
| Oiling Out Instead of Crystallizing | - The compound is too soluble in the chosen solvent. - The solution is being cooled too quickly. - The presence of impurities is depressing the melting point. | - Add a small amount of a "poor" solvent (in which this compound is less soluble) to the oil and try to induce crystallization by scratching the flask with a glass rod. - Allow the solution to cool more slowly to room temperature before placing it in a refrigerator or ice bath. - Further purify the sample by chromatography before attempting crystallization again. |
| Low Yield of Crystals | - Too much solvent was used, and a significant amount of this compound remains in the mother liquor.[5] - The cooling temperature is not low enough. | - Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[5] - Cool the solution for a longer period or at a lower temperature. |
| No Crystals Form | - The solution is not supersaturated. - Lack of nucleation sites. | - Evaporate some of the solvent to increase the concentration of this compound. - Add a seed crystal of pure this compound to the solution. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. |
Experimental Protocols
Protocol 1: Extraction and Enrichment of this compound
-
Maceration: The dried and powdered plant material of Securinega virosa is macerated with methanol for 24-48 hours at room temperature.
-
Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Extraction: a. The crude extract is dissolved in 5% hydrochloric acid. b. The acidic solution is washed with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove non-basic impurities. c. The pH of the aqueous layer is adjusted to 9-10 with ammonium (B1175870) hydroxide. d. The basic aqueous solution is then extracted multiple times with an organic solvent such as dichloromethane (B109758) or chloroform (B151607). e. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated to yield an enriched alkaloid fraction.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The enriched alkaloid fraction is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the percentage of methanol (e.g., chloroform:methanol 99:1 to 90:10).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing this compound.
-
Pooling and Concentration: Fractions with the highest purity of this compound are pooled and concentrated.
Protocol 3: Preparative HPLC
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A typical gradient might be from 10% B to 50% B over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 254 nm.
-
Injection: The partially purified sample from column chromatography is dissolved in the initial mobile phase composition and filtered through a 0.45 µm filter before injection.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed under reduced pressure.
Quantitative Data
The following tables provide representative data for the purification of a Securinega alkaloid, which can be used as a reference for optimizing the purification of this compound.
Table 1: Purity and Yield at Different Purification Stages
| Purification Step | Purity (%) | Yield (%) |
| Crude Methanol Extract | 5 | 100 |
| Enriched Alkaloid Fraction | 40 | 85 |
| Column Chromatography | 85 | 60 |
| Preparative HPLC | >98 | 45 |
Table 2: Effect of Mobile Phase Modifier on HPLC Peak Tailing of a Securinega Alkaloid
| Mobile Phase Composition (Acetonitrile/Water with Modifier) | Peak Asymmetry (at 10% height) |
| 40:60 with 0.1% Formic Acid | 2.1 |
| 40:60 with 0.1% Trifluoroacetic Acid | 1.8 |
| 40:60 with 0.1% Formic Acid and 0.1% Triethylamine | 1.2 |
Visualizations
Signaling Pathways
This compound and other Securinega alkaloids have been reported to exhibit anticancer activities, potentially through the modulation of key signaling pathways. The following diagrams illustrate these pathways.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Sustainable liquid chromatographic determination and purity assessment of a possible add-on triple-action over-the-counter pharmaceutical combination in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Virosine B stability issues in solution
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered when working with Virosine B in solution. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the potential causes?
A1: Loss of this compound potency is often attributed to chemical degradation. The most common degradation pathways for molecules with structures analogous to this compound are hydrolysis and oxidation.[1][2] Several factors can accelerate this degradation, including improper storage temperature, exposure to light, suboptimal pH of the solution, and the presence of dissolved oxygen.[1][3] It is also possible that the initial quantification of this compound was inaccurate. We recommend verifying the concentration using a validated analytical method.
Q2: I observe a slight color change in my this compound solution after storage. What does this indicate?
A2: A color change in your this compound solution is a common indicator of physical or chemical instability.[4] This could be due to the formation of degradation products, which may be colored.[5] It is crucial to investigate the cause of this change, as it may signify a loss of active compound and the potential presence of impurities. We advise performing analytical tests, such as UV-Vis spectrophotometry and HPLC, to identify any new peaks that would indicate degradation products.
Q3: What are the ideal storage conditions for this compound in solution to ensure maximum stability?
A3: To ensure the long-term stability of this compound, it is recommended to store solutions at low temperatures, typically between 2-8°C, and protected from light.[6] For extended storage, freezing at -20°C or -80°C may be appropriate, but it is essential to first confirm that this compound is stable through freeze-thaw cycles.[3][7] The optimal pH for this compound stability in solution is between 6.0 and 7.0. Solutions should be prepared using deoxygenated solvents to minimize oxidative degradation.[1]
Q4: Can the choice of solvent or buffer affect the stability of this compound?
A4: Absolutely. The choice of solvent and buffer system can significantly impact the stability of this compound. Protic solvents may facilitate hydrolysis, while certain buffer salts can catalyze degradation reactions. It is advisable to use a well-characterized and inert buffer system within the optimal pH range for this compound. Compatibility studies with different excipients and solvents are recommended during formulation development.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Symptoms:
-
Significant decrease in this compound concentration as measured by HPLC.
-
Appearance of new peaks in the chromatogram.
-
Change in solution pH over time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis | Adjust the pH of the solution to the optimal range of 6.0-7.0. Consider using a non-aqueous solvent if compatible with the experimental design. |
| Oxidation | Prepare solutions using deoxygenated solvents. Purge the headspace of the storage container with an inert gas like nitrogen or argon.[2] Consider adding a suitable antioxidant to the formulation. |
| Photodegradation | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[3] Conduct experiments under controlled lighting conditions. |
| Microbial Contamination | Filter-sterilize the solution using a 0.22 µm filter. Prepare solutions under aseptic conditions. |
Issue 2: Precipitation of this compound from Solution
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Difficulty in obtaining a consistent concentration upon re-dissolution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Solubility | Verify the solubility of this compound in the chosen solvent system. Consider using a co-solvent or a solubilizing agent such as cyclodextrin.[1] |
| Temperature Effects | Assess the temperature-solubility profile of this compound. If solubility decreases at lower storage temperatures, consider storing at a controlled room temperature if stability permits. |
| pH Shift | Ensure the pH of the solution is maintained within a range where this compound is most soluble. Use a buffer with sufficient capacity. |
| Aggregation | For protein-based formulations of this compound, aggregation can be a concern.[4] Consider the addition of surfactants or other stabilizing excipients. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.[8][9]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.[10]
-
Thermal Degradation: Incubate at 60°C for 7 days in a stability chamber.
-
Photodegradation: Expose to a light source compliant with ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated HPLC method with a photodiode array (PDA) detector to separate and quantify this compound and its degradation products.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation to ensure that the secondary degradation products are not formed.[11]
Protocol 2: HPLC Method for Quantification of this compound
Objective: To accurately quantify the concentration of this compound in solution.
Methodology:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the test sample to fall within the range of the calibration curve.
-
Quantification: Calculate the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Decision tree for troubleshooting this compound instability.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of viral vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel formulations enhance the thermal stability of live-attenuated flavivirus vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. acdlabs.com [acdlabs.com]
- 10. Oxidative degradation pathways of beclabuvir hydrochloride mediated by hydrogen peroxide and UV/Vis light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Virosine B Structural Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the structural analysis of Virosine B, a novel and complex natural product with potential antiviral properties. Due to its unique structural features, including a large macrocyclic core and unstable functionalities, its characterization presents several analytical hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps for the structural elucidation of this compound?
A1: Given the complexity of this compound, a multi-technique approach is essential. We recommend the following initial steps:
-
High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and molecular formula.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC to identify spin systems and establish connectivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize any chromophores present in the molecule.
Q2: I am observing significant peak broadening in my ¹H NMR spectra of this compound. What could be the cause?
A2: Peak broadening in the NMR spectra of this compound can be attributed to several factors:
-
Conformational Exchange: The macrocyclic structure of this compound may exist in multiple conformations in solution, leading to exchange broadening. Running the experiment at different temperatures (variable temperature NMR) can help to either sharpen the signals (at higher temperatures) or resolve the individual conformers (at lower temperatures).
-
Aggregation: At higher concentrations, this compound may aggregate, which can significantly broaden the NMR signals. We recommend using a range of concentrations to identify the optimal conditions.
-
Paramagnetic Impurities: The presence of trace paramagnetic metal ions in the sample or the NMR tube can cause significant line broadening. It is advisable to use high-purity solvents and glassware and consider adding a chelating agent like EDTA.
Q3: My electrospray ionization mass spectrometry (ESI-MS) data for this compound shows multiple charged species and fragmentation, making it difficult to identify the molecular ion. How can I address this?
A3: The observation of multiple charged species and in-source fragmentation is common for large and complex molecules like this compound. Here are some troubleshooting steps:
-
Use a Softer Ionization Technique: If available, consider using a gentler ionization method such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Chemical Ionization (CI) which may reduce fragmentation.
-
Optimize ESI Source Conditions: Carefully tune the ESI source parameters, such as the capillary voltage, cone voltage, and desolvation gas temperature and flow rate. Lowering the cone voltage can often minimize in-source fragmentation.
-
Utilize Tandem Mass Spectrometry (MS/MS): By isolating a specific precursor ion and inducing fragmentation in the collision cell, you can obtain characteristic fragment ions that can be pieced together to confirm the structure.
Q4: I am struggling to obtain crystals of this compound suitable for X-ray crystallography. Are there any suggestions?
A4: Crystallization of large and flexible molecules like this compound is often challenging. We suggest the following strategies:
-
Thorough Purification: Ensure your sample is of the highest possible purity, as impurities can inhibit crystal growth.
-
Screen a Wide Range of Conditions: Utilize commercial crystallization screens that cover a broad range of precipitants, buffers, and salts.
-
Vary the Crystallization Method: In addition to vapor diffusion (hanging and sitting drop), consider microbatch and microdialysis methods.
-
Consider Co-crystallization: If this compound has a known binding partner or can be derivatized with a rigid moiety, co-crystallization may promote the formation of well-ordered crystals.
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | Low sample concentration; Insufficient number of scans. | Increase sample concentration if possible; Increase the number of scans; Use a cryoprobe if available. |
| Overlapping Signals in ¹H NMR | High density of protons in similar chemical environments. | Utilize 2D NMR techniques like COSY, TOCSY, and HSQC-TOCSY to resolve overlapping spin systems; Use a higher field NMR spectrometer. |
| Difficulty Assigning Quaternary Carbons | Quaternary carbons do not show correlations in HSQC spectra and HMBC correlations can be weak. | Optimize the HMBC experiment for long-range couplings (e.g., by adjusting the d delay); Use a 1,1-ADEQUATE experiment if sample quantity allows. |
Mass Spectrometry
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Ionization Efficiency | The molecule is not readily ionizable under the chosen conditions. | Try different ionization sources (ESI, APCI, MALDI); Modify the solvent system to include additives that promote ionization (e.g., formic acid for positive mode, ammonia (B1221849) for negative mode). |
| Unstable Molecular Ion | The molecule is prone to fragmentation upon ionization. | Use a softer ionization technique; Optimize source conditions to minimize in-source fragmentation; Analyze fragments using MS/MS to deduce the structure of the parent ion. |
| Formation of Adducts | The molecule readily forms adducts with salts (e.g., Na⁺, K⁺) present in the sample or solvent. | Use high-purity solvents and desalt the sample prior to analysis; Recognize and account for common adducts in the mass spectrum. |
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR Spectroscopy for this compound
-
Sample Preparation: Prepare a 5-10 mM solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a high-quality NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).
-
High-Temperature Series: Increase the temperature in increments of 10 K (e.g., 308 K, 318 K, 328 K). At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.
-
Low-Temperature Series: Cool the sample in decrements of 10 K from room temperature (e.g., 288 K, 278 K, 268 K). Again, allow for equilibration at each step.
-
Data Analysis: Compare the spectra at different temperatures, looking for changes in chemical shifts, line widths, and the appearance of new signals, which can indicate conformational dynamics.
Protocol 2: High-Resolution Tandem Mass Spectrometry (HR-MS/MS) of this compound
-
Sample Infusion: Prepare a dilute solution of this compound (1-10 µM) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse it into the ESI source at a low flow rate (5-10 µL/min).
-
Full Scan MS: Acquire a full scan mass spectrum to identify the precursor ion(s) of interest (e.g., [M+H]⁺, [M+Na]⁺).
-
Product Ion Scan: Select the precursor ion of interest in the first mass analyzer (Q1) and subject it to collision-induced dissociation (CID) in the collision cell (q2) with an inert gas (e.g., argon or nitrogen).
-
Fragment Analysis: Scan the third mass analyzer (Q3) to detect the fragment ions produced.
-
Data Interpretation: Analyze the fragmentation pattern to gain structural information about this compound.
Visualizations
Caption: A generalized workflow for the structural elucidation of this compound.
Technical Support Center: Optimizing Antiviral Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with antiviral compounds. The following information is designed to address common issues encountered during the bioassay optimization process for a hypothetical antiviral agent, referred to here as "Antiviral Compound X."
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing the bioassay for Antiviral Compound X?
A1: The initial and most critical step is to determine the optimal concentration range for Antiviral Compound X that exhibits antiviral activity without causing significant cytotoxicity to the host cells. This is achieved by performing a dose-response curve for both antiviral efficacy and cell viability simultaneously.
Q2: How can I assess the cytotoxicity of Antiviral Compound X?
A2: A standard cytotoxicity assay, such as an MTT, XTT, or LDH release assay, should be performed. This involves treating the host cell line with a serial dilution of Antiviral Compound X in the absence of the virus. The concentration that reduces cell viability by 50% (CC50) is a key parameter to establish.
Q3: What are the common causes of high variability in my bioassay results?
A3: High variability in bioassay results can stem from several factors, including inconsistent cell seeding density, variations in virus titer, pipetting errors, edge effects in microplates, and contamination.[1] Ensuring consistent cell culture conditions and meticulous experimental technique is crucial for reproducibility.
Q4: My positive control is not showing the expected level of inhibition. What should I do?
A4: First, verify the concentration and storage conditions of your positive control. If the control is confirmed to be correct, investigate potential issues with the virus stock, such as a drop in titer due to improper storage or multiple freeze-thaw cycles. Additionally, ensure that the host cells are healthy and have been passaged an appropriate number of times.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in uninfected control wells | - Contamination of cell culture or reagents- Reagent instability or improper preparation | - Use fresh, sterile reagents and screen cell cultures for mycoplasma.- Prepare reagents fresh and store them according to the manufacturer's instructions. |
| No dose-dependent antiviral effect observed | - Incorrect concentration range of Antiviral Compound X- Inactive compound- Assay conditions are not optimal | - Perform a wider range of serial dilutions.- Verify the integrity and purity of the compound.- Optimize incubation times, cell density, and virus MOI (Multiplicity of Infection). |
| Significant cytotoxicity observed at all tested concentrations | - Antiviral Compound X is inherently toxic to the host cells- Incorrect solvent or high solvent concentration | - Test a lower concentration range.- Select a different host cell line that may be less sensitive.- Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. |
| Inconsistent results between replicate plates | - Uneven cell seeding- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the microplate or fill them with sterile media to maintain humidity. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of Antiviral Compound X in culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (if applicable).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of Antiviral Compound X and mix them with a known titer of the virus. Incubate this mixture for 1 hour at 37°C to allow the compound to neutralize the virus.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures. Include a virus-only control.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Staining: Fix the cells and stain with a crystal violet solution to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the IC50 value (the concentration of the compound that inhibits 50% of plaque formation).
Visualizing Experimental Workflows and Pathways
Caption: A typical experimental workflow for an antiviral bioassay.
Caption: Potential inhibition points of a generic viral life cycle.
References
Technical Support Center: Virosine B Synthesis
Disclaimer: The total synthesis of Virosine B has not been extensively reported in peer-reviewed literature. Therefore, this guide is based on established synthetic strategies for structurally related Securinega alkaloids, such as securinine (B1681715) and allosecurinine, which share the same core tetracyclic structure. The proposed synthetic steps and troubleshooting advice are hypothetical and intended to provide general guidance for researchers working on similar complex natural products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the tetracyclic core of Securinega alkaloids like this compound?
A1: The primary challenges include:
-
Stereocontrol: The core structure contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry is crucial. Diastereoselective reactions are often required to control the formation of the bridged bicyclic system.
-
Ring System Construction: The assembly of the fused azabicyclo[3.2.1]octane and piperidine (B6355638) rings is complex. Common strategies involve intramolecular Diels-Alder reactions, ring-closing metathesis (RCM), or vinylogous Mannich reactions.[1][2][3]
-
Functional Group Tolerance: The starting materials and intermediates often contain sensitive functional groups that may require protection and deprotection steps, adding to the overall length and complexity of the synthesis.
Q2: What are the biosynthetic precursors of Securinega alkaloids?
A2: Biosynthetic studies have shown that the piperidine ring (A-ring) is derived from lysine, while the C/D-ring moiety originates from tyrosine.[2][4] Understanding the biosynthetic pathway can inspire synthetic strategies, particularly biomimetic approaches.
Q3: Has the structure of this compound been definitively confirmed?
A3: There has been a report of a structural reassignment of (+)-Virosine B, which is crucial for any synthetic endeavor. Researchers should consult the latest literature to ensure they are targeting the correct molecular architecture.
Hypothetical Synthetic Workflow for this compound
Based on synthetic routes for analogous Securinega alkaloids, a plausible, though hypothetical, workflow for this compound is outlined below. This workflow serves as a basis for the subsequent troubleshooting guide.
Troubleshooting Guide
Phase 1: Piperidine Ring Formation
Q: My piperidine ring closure reaction is giving low yields. What can I do?
A: Low yields in piperidine ring formation can be due to several factors.
-
Inefficient Cyclization Precursor: Ensure the linear precursor is correctly functionalized. The presence of appropriate activating groups on the electrophilic carbon and a nucleophilic amine are essential.
-
Reaction Conditions:
-
Reductive Amination: If you are using a reductive amination strategy, the choice of reducing agent is critical. Sodium triacetoxyborohydride (B8407120) is often effective for this transformation. Ensure anhydrous conditions.
-
Other Cyclization Methods: For other methods, such as those involving intramolecular nucleophilic substitution, ensure the leaving group is sufficiently activated.
-
-
Side Reactions: Competing intermolecular reactions can be an issue. Running the reaction at high dilution can favor the desired intramolecular cyclization.
Phase 2: Core Assembly (Key Cyclization Step)
Q: The key intramolecular Diels-Alder reaction to form the bridged bicyclic system is not proceeding or is giving the wrong diastereomer. How can I troubleshoot this?
A: The intramolecular Diels-Alder reaction is a powerful but sensitive transformation for constructing the core of Securinega alkaloids.[2]
-
Reaction Not Proceeding:
-
Thermal Conditions: This reaction often requires high temperatures. Ensure your reaction is reaching the required temperature. Microwave irradiation can sometimes promote difficult cycloadditions.
-
Lewis Acid Catalysis: A Lewis acid catalyst can sometimes lower the activation energy of the reaction. Screen a variety of Lewis acids (e.g., Et₂AlCl, BF₃·OEt₂) at different temperatures.
-
-
Incorrect Diastereoselectivity:
-
Transition State Control: The stereochemical outcome is determined by the transition state geometry. The conformation of the tether connecting the diene and dienophile is critical. Modifying the structure of the tether, for instance, by changing protecting groups, can sometimes influence the preferred transition state.
-
Chiral Auxiliaries/Catalysts: If applicable, the use of a different chiral auxiliary or a chiral Lewis acid catalyst might be necessary to achieve the desired stereocontrol.
-
Quantitative Data for a Representative Key Cyclization (Intramolecular Diels-Alder)
| Parameter | Typical Conditions | Expected Yield | Reference |
| Solvent | Toluene (B28343) or xylene | 50-80% | [2] |
| Temperature | 110-140 °C (reflux) | [2] | |
| Catalyst | None (thermal) or Lewis Acid (e.g., Et₂AlCl) | [2] | |
| Diastereomeric Ratio | Highly variable, dependent on substrate | [2] |
Phase 3: Butenolide Formation & Final Modifications
Q: I am having trouble with the lactonization step to form the butenolide ring. What are common issues and solutions?
A: Lactonization, especially for the formation of strained or complex rings, can be challenging.
-
Low Conversion:
-
Insufficient Activation: The carboxylic acid may not be sufficiently activated. Common activating agents include carbodiimides (e.g., DCC, EDC) or the use of Yamaguchi or Shiina macrolactonization conditions.
-
Steric Hindrance: The cyclization precursor may be sterically hindered. More forceful conditions or a different synthetic route to the lactone might be necessary.
-
-
Formation of Side Products (e.g., intermolecular esters, polymers):
-
High Dilution: This is a critical parameter for favoring intramolecular cyclization. Use a syringe pump to add the substrate slowly to the reaction mixture.
-
Temperature: Lowering the reaction temperature can sometimes favor the desired intramolecular pathway.[5]
-
Troubleshooting Lactonization Side Reactions
Q: The introduction of the final hydroxyl group is proving difficult or is leading to a mixture of stereoisomers. What can be done?
A: Introducing a hydroxyl group late in the synthesis can be challenging due to the complexity of the molecule.
-
Reagent Choice:
-
Directed Hydroxylation: If there is a nearby functional group that can direct a reagent to one face of the molecule (e.g., a directing alcohol or amide), this can be a powerful strategy for achieving high stereoselectivity.
-
Steric Approach Control: If no directing group is available, the stereochemical outcome will be dictated by the steric environment around the reaction site. A bulkier reagent may favor attack from the less hindered face.
-
-
Protecting Groups: It may be necessary to introduce a protecting group at a nearby position to block one face of the molecule and force the reagent to attack from the desired direction.
Experimental Protocols (Hypothetical Examples)
Protocol 1: Intramolecular Diels-Alder Cycloaddition
-
A solution of the diene-dienophile precursor (1.0 eq) in anhydrous toluene (0.01 M) is prepared in a flame-dried flask under an argon atmosphere.
-
If a Lewis acid is used, it (e.g., Et₂AlCl, 1.1 eq) is added dropwise at -78 °C. The reaction is then allowed to warm to the desired temperature (e.g., room temperature or heated to reflux).
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the cycloadduct.
Protocol 2: Yamaguchi Lactonization
-
To a solution of the seco-acid (1.0 eq) in anhydrous THF (0.05 M) under an argon atmosphere, triethylamine (B128534) (2.2 eq) is added, and the mixture is stirred at room temperature for 10 minutes.
-
2,4,6-Trichlorobenzoyl chloride (1.5 eq) is added, and the reaction is stirred for 2 hours at room temperature.
-
The resulting mixture is then diluted with a large volume of anhydrous toluene and added via syringe pump over several hours to a refluxing solution of 4-dimethylaminopyridine (B28879) (DMAP) (6.0 eq) in anhydrous toluene (final substrate concentration ~0.001 M).
-
After the addition is complete, the reaction is refluxed for an additional hour and then cooled to room temperature.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to yield the desired lactone.
References
Virosine B solubility problems and solutions
Welcome to the technical support center for Virosine B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are its general solubility properties?
A1: this compound is an alkaloid isolated from the roots of Securinega virosa.[1] Like many alkaloids, it has low aqueous solubility.[2] For initial experiments, it is recommended to attempt dissolution in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[2]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: DMSO is a common solvent for creating stock solutions of poorly soluble compounds like this compound.[2] A related Securinega alkaloid, Securinine, has a reported solubility of 50 mg/mL in DMSO.[3] This suggests that this compound is also likely to have good solubility in this solvent. For in vitro experiments, ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: My experimental protocol requires an aqueous solution, but this compound is not dissolving in water. What should I do?
A3: Direct dissolution in aqueous buffers is unlikely to be successful. To prepare an aqueous working solution from a DMSO stock, you can perform a serial dilution. However, be aware that the compound may precipitate at higher concentrations in aqueous solutions. It is crucial to visually inspect for any precipitation after dilution. If precipitation occurs, you may need to lower the final concentration or use a formulation with co-solvents or surfactants.
Q4: Can I use sonication or vortexing to aid dissolution?
A4: Yes, gentle warming, vortexing, or sonication can help to dissolve this compound in an appropriate organic solvent. However, be cautious with temperature, as excessive heat may degrade the compound.
Q5: Are there any established formulations for in vivo studies with this compound?
A5: While specific formulations for this compound are not extensively published, common formulations for poorly water-soluble compounds can be adapted.[2] These often involve a combination of solvents and excipients to improve bioavailability. Examples include:
-
For Injection (IP/IV/IM/SC): A mixture of DMSO, Tween 80, and saline. A typical ratio could be 10% DMSO, 5% Tween 80, and 85% saline.[2]
-
For Oral Administration: this compound can be dissolved in PEG400 or suspended in vehicles like 0.5% carboxymethyl cellulose (B213188) (CMC) in water.[2]
Always prepare these formulations fresh and observe for any signs of precipitation or instability.[2]
Troubleshooting Guides
Issue 1: Precipitate forms when diluting DMSO stock solution into aqueous media.
-
Cause: The aqueous environment is a poor solvent for this compound, causing it to crash out of the solution.
-
Solutions:
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant, such as Tween 80 (e.g., 0.1%), in your final aqueous medium to help maintain solubility.
-
Optimize Dilution Method: Add the DMSO stock solution to the aqueous medium dropwise while vortexing to facilitate rapid mixing and reduce localized high concentrations that can lead to precipitation.
-
Issue 2: Inconsistent results in biological assays.
-
Cause: This could be due to incomplete dissolution or precipitation of this compound in the assay medium, leading to variations in the effective concentration.
-
Solutions:
-
Verify Stock Solution Clarity: Before each use, visually inspect your DMSO stock solution to ensure there is no precipitate. If precipitate is present, gently warm and vortex to redissolve.
-
Prepare Fresh Dilutions: Prepare working solutions fresh from the stock for each experiment to minimize the chances of precipitation over time.
-
Solubility Testing: Perform a simple solubility test in your specific assay medium. Prepare a serial dilution and visually inspect for the concentration at which precipitation begins to occur. Work below this concentration.
-
Data Presentation
| Solvent | Solubility of Securinine | Reference |
| Water | Insoluble | [3] |
| Ethanol | 16 mg/mL | [3] |
| DMSO | 50 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Mass: Based on the molecular weight of this compound (235.28 g/mol ), calculate the mass required for your desired volume of 10 mM stock solution. For 1 mL, you will need 2.35 mg.
-
Weigh Compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Dissolve: Vortex the solution thoroughly. If necessary, gently warm the tube (e.g., in a 37°C water bath) for a few minutes and vortex again until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for preparing a this compound stock solution.
Hypothetical Signaling Pathway for this compound
While the exact mechanism of action for this compound is not fully elucidated, related Securinega alkaloids, such as Securinine, have been shown to influence the PI3K/Akt/mTOR signaling pathway.[3] The following diagram illustrates a potential mechanism of action based on these related compounds.
Caption: Potential signaling pathway influenced by Virosin B.
References
Minimizing degradation of Virosine B during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Virosine B during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
A1: this compound is a piperidine (B6355638) alkaloid isolated from the roots of plants such as Flueggea virosa (also known as Securinega virosa).[1][2] Its stability is crucial during extraction to ensure the preservation of its native structure and biological activity, which is essential for accurate downstream analysis and potential therapeutic applications. Degradation can lead to reduced yield, loss of bioactivity, and the formation of artifacts that may complicate purification and analysis.
Q2: What are the primary factors that can cause this compound degradation during extraction?
A2: Based on the general principles of natural product chemistry, the primary factors that can contribute to the degradation of alkaloids like this compound include:
-
pH Extremes: Both highly acidic and alkaline conditions can catalyze degradation reactions such as hydrolysis or rearrangement.
-
Elevated Temperatures: Many alkaloids are heat-labile, and high temperatures used during extraction and solvent evaporation can accelerate degradation.
-
Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or certain metal ions, can lead to oxidative degradation.
-
Enzymatic Activity: If fresh plant material is used, endogenous plant enzymes released during cell lysis can degrade this compound.
-
Light Exposure: Prolonged exposure to UV or even ambient light can induce photo-degradation.
Q3: What are the best practices for temperature control during this compound extraction?
A3: To minimize thermal degradation, it is recommended to:
-
Perform extractions at low to moderate temperatures, ideally between 4°C and 40°C.
-
Consider non-thermal extraction methods such as ultrasonic-assisted extraction (UAE) in a temperature-controlled bath or pressurized liquid extraction (PLE) at moderate temperatures.[3][4]
-
Use a rotary evaporator with a chilled water bath (below 40°C) for solvent removal to prevent heating the extract for prolonged periods.[5]
Q4: How can I prevent enzymatic degradation of this compound?
A4: If using fresh plant material, enzymatic degradation is a significant risk. To mitigate this:
-
Blanching: Briefly treating the fresh plant material with steam or immersing it in hot ethanol (B145695) can denature most degradative enzymes.[5][6]
-
Freeze-drying: Immediately freezing and then lyophilizing the fresh plant material can also inactivate enzymes and preserve the sample integrity.
-
Using Dried Material: Whenever possible, using properly dried and stored plant material is preferable as the drying process significantly reduces enzymatic activity.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract | Thermal Degradation | - Perform extraction at a lower temperature (e.g., on an ice bath or at 4°C).- Use a low-temperature method for solvent evaporation (e.g., rotary evaporator with a chilled bath).[7] |
| Incomplete Extraction | - Increase the extraction time or the number of extraction cycles.- Optimize the solvent system; consider a solvent mixture with appropriate polarity for alkaloids. | |
| pH-induced Degradation | - Measure and adjust the pH of the extraction solvent to a neutral or slightly basic range (pH 7-8).- Incorporate an acid scavenger, such as calcium carbonate, into the extraction slurry, particularly if the plant material is acidic.[7] | |
| Presence of multiple unknown peaks in HPLC/LC-MS analysis | Oxidative Degradation | - De-gas solvents before use to remove dissolved oxygen.- Perform the extraction under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent.[6][7] |
| Photo-degradation | - Work under amber or red light to minimize light exposure.- Use amber-colored glassware or wrap glassware in aluminum foil.[6] | |
| Acid-catalyzed Hydrolysis | - Ensure all solvents are free from acidic impurities.- Minimize the time the extract spends in solution, especially before and during purification steps.[7] | |
| Loss of compound during purification | Degradation on Silica (B1680970) Gel | - Silica gel can have acidic sites that degrade sensitive compounds. Consider neutralizing the silica gel by pre-treating it with a base like triethylamine.- Alternatively, use a different stationary phase for chromatography, such as alumina (B75360) (basic or neutral) or a polymer-based resin. |
| Instability in Storage | - Store crude extracts and purified this compound at low temperatures (-20°C or below) in airtight, light-proof containers.[6] |
Experimental Protocols
Protocol 1: Low-Temperature Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is designed to minimize thermal and oxidative degradation.
1. Sample Preparation:
- Lyophilize fresh plant material (e.g., roots of Flueggea virosa) to remove water and inactivate enzymes.
- Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Extraction:
- Weigh 10 g of the powdered plant material into a 250 mL amber glass flask.
- Prepare the extraction solvent: 100 mL of 80% ethanol in deionized water, buffered to pH 7.5 with a phosphate (B84403) buffer. To this, add 0.05% (w/v) ascorbic acid as an antioxidant.
- Add the solvent to the plant material.
- Place the flask in an ultrasonic bath with a temperature controller set to 25°C.
- Sonicate for 40 minutes.
- Filter the extract through a Büchner funnel with Whatman No. 1 filter paper.
- Repeat the extraction on the plant residue two more times with fresh solvent.
3. Concentration:
- Combine the filtrates.
- Concentrate the extract using a rotary evaporator with the water bath temperature set to a maximum of 35°C.
- Dry the concentrated extract to a constant weight under a high vacuum.
4. Storage:
- Store the dried extract at -20°C in an amber vial, preferably under a nitrogen atmosphere.
Protocol 2: Quantification of this compound using HPLC-UV
This protocol provides a general method for the analysis of this compound content.
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
2. Chromatographic Conditions:
- Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
- Gradient Program: Start with 10% B, increase to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Determined by UV-Vis spectral analysis of a pure standard (if available) or based on literature values for similar alkaloids.
- Injection Volume: 10 µL.
3. Standard and Sample Preparation:
- Standard Solution: Prepare a stock solution of this compound standard in methanol (B129727) and create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Solution: Accurately weigh a portion of the dried extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.
4. Analysis:
- Inject the standard solutions to construct a calibration curve.
- Inject the sample solution.
- Identify the this compound peak based on retention time compared to the standard.
- Quantify the amount of this compound in the extract using the calibration curve.
Quantitative Data Summary
The following tables provide illustrative data on the stability of a hypothetical alkaloid similar to this compound under various extraction conditions. Note: This data is for illustrative purposes and should be experimentally verified for this compound.
Table 1: Effect of Temperature on this compound Recovery
| Extraction Temperature (°C) | This compound Recovery (%) |
| 25 | 95 ± 2.1 |
| 40 | 88 ± 3.4 |
| 60 | 72 ± 4.0 |
| 80 | 55 ± 5.2 |
Table 2: Effect of pH on this compound Stability in Solution over 24 hours
| pH of Solution | Remaining this compound (%) |
| 3.0 | 65 ± 3.8 |
| 5.0 | 85 ± 2.5 |
| 7.0 | 98 ± 1.5 |
| 9.0 | 92 ± 2.0 |
| 11.0 | 70 ± 4.1 |
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. This compound | Alkaloids | 1052228-70-2 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comprehensive Evaluation of Vitamin Extraction Methodologies - Creative Proteomics [creative-proteomics.com]
- 4. Comparison of different green extraction methods used for the extraction of anthocyanin from red onion skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Inconsistent results in Virosine B activity assays
Welcome to the technical support center for Virosine B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in antiviral activity assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the consistency and reliability of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent results in this compound activity assays.
Issue 1: High Variability in IC50 Values Across Experiments
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound against our virus of interest in different experimental runs. What could be the cause?
Answer: High variability in IC50 values is a common issue in cell-based assays and can stem from several factors.[1] Key areas to investigate include cell culture conditions, reagent consistency, and assay setup.[2][3]
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Cell Passage Number | Maintain a consistent and low passage number for all experiments. High passage numbers can lead to genetic drift and altered cellular responses.[2][3] | Reduced variability in cell growth and response to this compound. |
| Cell Seeding Density | Ensure a uniform cell seeding density across all wells and plates. Overly confluent or sparse cultures can affect viral replication and drug efficacy.[4] | Consistent cell monolayers and reproducible assay results. |
| Reagent Variability | Use single lots of media, serum, and other reagents for a set of experiments. Thaw and prepare fresh aliquots of this compound for each experiment from a concentrated stock stored at -80°C. | Minimized variability introduced by batch-to-batch differences in reagents. |
| Edge Effects | Avoid using the outermost wells of microplates, as these are prone to evaporation. Fill the perimeter wells with sterile PBS or media.[1] | Reduced variability between wells on the same plate. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination using a PCR-based method. Mycoplasma can alter cellular signaling and metabolism.[3][5] | Elimination of a hidden variable that can significantly impact results. |
Caption: Troubleshooting logic for high IC50 variability.
Issue 2: Unexpected Cellular Toxicity at Low this compound Concentrations
Question: Our cell viability assays show significant toxicity at concentrations of this compound that are expected to be non-toxic based on preliminary data. Why might this be happening?
Answer: Unexpected cytotoxicity can be due to issues with the compound itself, the assay conditions, or the health of the cell culture.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Compound Precipitation | Visually inspect this compound solutions for any precipitate, especially at higher concentrations. Ensure the solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.[1] | Accurate dosing of soluble this compound. |
| Cell Health | Monitor cell morphology and growth rates. Ensure cells are in the exponential growth phase during the assay.[3] Stressed or unhealthy cells can be more susceptible to drug-induced toxicity. | Healthy and robust cells that provide a reliable baseline for toxicity measurements. |
| Assay Incubation Time | Optimize the incubation time for the viability assay. Prolonged exposure to even low concentrations of a compound can sometimes lead to toxicity. | A clear window to observe antiviral effects without confounding cytotoxicity. |
| Contaminated Reagents | Ensure all reagents, including media and serum, are sterile and free of endotoxins or other contaminants. | Elimination of external factors that could induce cell death. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent inhibitor of the viral protease essential for the cleavage of the viral polyprotein and subsequent maturation of infectious viral particles. By binding to the active site of the protease, this compound prevents the processing of viral proteins, thereby halting the viral replication cycle.
Caption: Proposed mechanism of action for this compound.
Q2: Which cell lines are recommended for this compound activity assays?
A2: The choice of cell line is dependent on the virus being studied. It is crucial to use a cell line that is susceptible to viral infection and supports robust viral replication. Commonly used cell lines for antiviral assays include Vero, A549, and Huh-7 cells. Always ensure the cell line has been authenticated, for instance, through Short Tandem Repeat (STR) profiling.[5]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in analytical grade DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use.
Q4: Can this compound be used in combination with other antiviral agents?
A4: Yes, synergy studies can be performed to evaluate the combined effect of this compound with other antiviral compounds. A checkerboard titration assay is a common method to assess for synergistic, additive, or antagonistic interactions.
Experimental Protocols
Protocol 1: Viral Titer Reduction Assay
This assay is used to determine the concentration of this compound that reduces the viral titer by a certain percentage (e.g., 50% or 90%).
Materials:
-
Susceptible host cells
-
Virus stock of known titer
-
This compound stock solution
-
Cell culture medium
-
96-well plates
-
Overlay medium (e.g., containing carboxymethyl cellulose (B213188) or agar)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 96-well plates and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cell monolayers with the this compound dilutions for 1-2 hours at 37°C.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce countable plaques.
-
After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing the corresponding concentrations of this compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percent inhibition relative to the no-drug control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a viral titer reduction assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of this compound on the host cells.
Materials:
-
Host cells
-
This compound stock solution
-
Cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed host cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with serial dilutions of this compound. Include a no-drug control and a vehicle control (e.g., DMSO).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percent cell viability relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
References
Technical Support Center: Scaling Up Virosine B Purification
Disclaimer: "Virosine B" is not a scientifically recognized name for a specific biological entity. This guide is based on the assumption that this compound is a therapeutic viral vector and provides a framework for scaling up its purification process. The principles and troubleshooting advice are derived from established practices in viral vector manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the this compound purification process from bench-scale to clinical or commercial scale?
A1: Scaling up the purification of this compound, like many viral vectors, presents several significant challenges.[1][2][3] A primary hurdle is the transition from non-scalable methods like ultracentrifugation, often used in research settings, to scalable chromatography-based techniques.[3][4] Key challenges include:
-
Maintaining Yield and Purity: Ensuring consistent recovery and purity of this compound at larger volumes can be difficult.
-
Process Robustness and Reproducibility: Establishing a process that consistently delivers a product with the same critical quality attributes (CQAs) is crucial.
-
Impurity Removal: Efficiently removing process-related impurities (e.g., host cell proteins, DNA) and product-related impurities (e.g., empty or aggregated capsids) at scale is a major focus.[5]
-
Equipment and Facility Constraints: The availability of suitable large-scale equipment and cleanroom space can be a limiting factor.[3]
-
Cost of Goods: The high cost of chromatography resins and other single-use components can significantly impact the economic viability of the process.
Q2: How do I choose the right chromatography resins for capturing and polishing this compound at a large scale?
A2: The choice of chromatography resins is critical for a successful scale-up. For the initial capture step, affinity chromatography is often preferred due to its high specificity and ability to significantly purify the product from a complex feedstock.[6] However, the availability of a suitable affinity ligand for this compound is a prerequisite.[4] If a specific affinity resin is not available, ion-exchange chromatography (IEX) can be an effective alternative.[4]
For the polishing steps, the goal is to remove remaining impurities, such as host cell proteins, DNA, and empty capsids. Anion-exchange chromatography (AEX) is frequently used for separating full and empty viral capsids due to subtle differences in their surface charge.[4][7] Multimodal or hydrophobic interaction chromatography (HIC) can also be employed for further purification.[4][8]
Q3: What are the key considerations for transitioning from adherent cell culture to suspension culture for this compound production at scale?
A3: Shifting from adherent to suspension culture is a common strategy for scaling up viral vector production, as suspension cultures are generally easier to scale and manage in large bioreactors.[3] Key considerations for this transition include:
-
Cell Line Adaptation: The producer cell line must be adapted to grow in suspension, which can sometimes affect cell growth and productivity.
-
Media Optimization: A chemically defined, serum-free medium is preferable for large-scale production to ensure batch-to-batch consistency and simplify downstream purification.
-
Transfection/Infection Efficiency: The method for introducing the genetic material into the cells (e.g., transfection with plasmids or infection with a seed virus) needs to be optimized for large volumes.
-
Process Monitoring and Control: Implementing robust process analytical technology (PAT) to monitor critical process parameters (e.g., cell density, viability, pH, dissolved oxygen) is essential for maintaining consistency.
Troubleshooting Guides
Affinity Chromatography Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low this compound Binding to Column | Incorrect buffer pH or ionic strength. Column overloaded with sample. Altered this compound surface properties affecting ligand binding. | Verify the pH and conductivity of the loading buffer and sample. Reduce the sample load or increase the column volume. Re-evaluate the binding conditions; consider small-scale experiments to re-optimize. |
| High Backpressure During Run | Clogged column frit or tubing. Precipitated proteins or lipids in the sample. Compressed resin bed. | Filter the sample and buffers before use. Clean the column according to the manufacturer's recommendations. If possible, repack the column. |
| Low Recovery of this compound | Inefficient elution conditions (pH, salt concentration). this compound is unstable in the elution buffer. Strong, non-specific binding to the resin. | Optimize the elution buffer composition through a design of experiments (DoE) approach. Perform a buffer stability study on the purified this compound. Consider adding a mild denaturant or altering the elution gradient. |
| Co-elution of Impurities | Suboptimal wash steps. Non-specific binding of impurities to the resin. | Increase the volume or stringency of the wash buffers. Add a detergent or a different salt to the wash buffer to disrupt non-specific interactions. |
Tangential Flow Filtration (TFF) Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Slow Processing Time / Low Flux | High protein concentration leading to high viscosity.[9][10] Membrane fouling. Incorrect transmembrane pressure (TMP) or cross-flow rate. | Optimize the formulation to reduce viscosity, if possible.[11] Perform a cleaning study to ensure the membrane is not fouled from previous runs. Adjust the TMP and cross-flow rate to the manufacturer's recommendations for the specific membrane and product. |
| Low this compound Recovery | This compound sticking to the membrane.[12] Tear in the filter membrane.[12] Aggregation of this compound due to shear stress. | Use a syringe to flush the retentate side of the filter to dislodge any bound virus.[12] Perform a filter integrity test before and after the run. Optimize the pump speed and tubing dimensions to minimize shear. |
| Poor Impurity Clearance | Incorrect membrane pore size or molecular weight cut-off (MWCO). Concentration polarization at the membrane surface. | Select a membrane with a tighter MWCO, ensuring it does not retain the target impurities. Increase the cross-flow rate to reduce the build-up of solutes at the membrane surface. |
Quantitative Data Summary
Table 1: Comparison of Small-Scale vs. Large-Scale Purification Parameters for this compound (Illustrative Data)
| Parameter | Small-Scale (1 L) | Large-Scale (200 L) | Key Scale-Up Consideration |
| Purification Method | Ultracentrifugation + SEC | Affinity & IEX Chromatography | Transition to scalable chromatography methods is essential.[3][4] |
| Typical Recovery | 30-40% | 50-70% | Chromatography generally offers higher recovery at scale. |
| Processing Time | 48-72 hours | 24-36 hours | Scalable methods can be more time-efficient. |
| Purity (Full Capsids) | 70-80% | >90% | Chromatography provides better resolution for empty/full capsid separation.[13] |
| Host Cell Protein Removal | ~2 log | >3 log | Chromatography is more effective for impurity removal. |
| Host Cell DNA Removal | ~1-2 log | >3 log | Anion-exchange chromatography is particularly effective for DNA removal.[8] |
Experimental Protocols
Protocol 1: Large-Scale Affinity Chromatography of this compound
Objective: To capture this compound from clarified cell lysate at a 200 L scale.
Materials:
-
ÄKTAprocess™ chromatography system or equivalent.
-
Pre-packed affinity chromatography column (e.g., POROS™ CaptureSelect™) with appropriate ligand for this compound.
-
Equilibration Buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Wash Buffer 1 (e.g., Equilibration Buffer + 150 mM NaCl).
-
Wash Buffer 2 (e.g., Equilibration Buffer + 500 mM NaCl).
-
Elution Buffer (e.g., 50 mM Glycine, pH 3.0).
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5).
-
0.22 µm sterile filters.
Methodology:
-
System Preparation: Sanitize the chromatography system and column according to standard operating procedures.
-
Equilibration: Equilibrate the column with at least 5 column volumes (CVs) of Equilibration Buffer.
-
Loading: Load the 200 L of clarified, filtered cell lysate onto the column at a pre-determined flow rate.
-
Washing:
-
Wash the column with 5 CVs of Wash Buffer 1 to remove loosely bound impurities.
-
Wash the column with 5 CVs of Wash Buffer 2 to remove more tightly bound impurities.
-
-
Elution: Elute the bound this compound with 3-5 CVs of Elution Buffer. Collect the eluate in fractions containing Neutralization Buffer to immediately raise the pH and preserve this compound infectivity.
-
Post-Elution Analysis: Pool the fractions containing this compound and measure the concentration and purity.
-
Column Regeneration and Storage: Regenerate and store the column as per the manufacturer's instructions.
Protocol 2: Anion-Exchange Chromatography for Full/Empty Capsid Separation
Objective: To separate full (DNA-containing) this compound capsids from empty capsids.
Materials:
-
HPLC or FPLC system.
-
Strong anion-exchange column (e.g., HiTrap™ Capto™ Q ImpRes).[8]
-
Buffer A (e.g., 20 mM Tris, pH 8.0).
-
Buffer B (e.g., 20 mM Tris, pH 8.0 + 1 M NaCl).
Methodology:
-
Sample Preparation: The eluate from the affinity chromatography step should be buffer-exchanged into Buffer A.
-
Equilibration: Equilibrate the AEX column with Buffer A until a stable baseline is achieved.
-
Loading: Load the buffer-exchanged sample onto the column.
-
Elution: Apply a linear salt gradient from 0-50% Buffer B over 20 CVs. Empty capsids typically elute at a lower salt concentration than full capsids.[13]
-
Fraction Collection: Collect fractions across the elution peak.
-
Analysis: Analyze the fractions using methods such as transmission electron microscopy (TEM), analytical ultracentrifugation (AUC), or qPCR to determine the ratio of full to empty capsids.
-
Pooling: Pool the fractions with the highest enrichment of full this compound capsids.
Visualizations
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. researchgate.net [researchgate.net]
- 3. cellgenetherapyreview.com [cellgenetherapyreview.com]
- 4. Part 3: Chromatography Purification for Viral Vectors [sartorius.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Bioprocess Strategies to Efficiently Purify Viral Vectors at Scale | Lab Manager [labmanager.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. The Increasing Demand For Sterile Filtration Of High Concentration Drugs [bioprocessonline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. protocols.io [protocols.io]
- 13. Consecutive Affinity and Ion-Exchange Chromatography for AAV9 Vectors Purification - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Virosine B and Other Securinega Alkaloids: Unveiling Distinct Biological Activities
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the biological activities of Virosine B, a member of the Securinega alkaloid family, reveals significant differences in its pharmacological profile when compared to its more extensively studied counterpart, securinine (B1681715), and other related alkaloids. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their cytotoxic effects and mechanisms of action, highlighting the unique characteristics of this compound.
The Securinega alkaloids, a group of tetracyclic indolizidine alkaloids isolated from plants of the Flueggea and Securinega genera, have garnered considerable interest for their diverse biological activities, including anticancer, neuropharmacological, and anti-inflammatory properties. While securinine has been the primary focus of research, this comparison brings to light the distinct and potentially advantageous properties of its stereoisomer, this compound (also known as virosecurinine).
Cytotoxicity Profile: A Quantitative Comparison
Experimental evidence demonstrates that both this compound and securinine possess cytotoxic properties against various cancer cell lines. However, the potency of their cytotoxic effects appears to differ. Securinine has been shown to induce apoptosis and cell cycle arrest in several cancer cell lines. For instance, in human cervical cancer (HeLa) cells, securinine exhibited a half-maximal inhibitory concentration (IC50) of 32.3 µM.[1]
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Securinine | HeLa | 32.3 | [1] |
| This compound (Virosecurinine) | Various | Cytotoxic | [2] |
| Norsecurinine | Not specified | Antiproliferative | General finding |
| Allosecurinine | Not specified | Less active than securinine | General finding |
Table 1: Comparative Cytotoxicity of Securinega Alkaloids. This table summarizes the available quantitative and qualitative data on the cytotoxic activity of this compound and other selected Securinega alkaloids.
Mechanism of Action: A Divergence in Neuronal Receptor Interaction
A key differentiator between this compound and securinine lies in their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, a major inhibitory neurotransmitter receptor in the central nervous system. Securinine is a known antagonist of the GABA-A receptor, and this activity is linked to its convulsant effects.
In stark contrast, this compound (virosecurinine) has been found to be significantly less active as a GABA-A receptor antagonist. This crucial distinction suggests that this compound may exert its biological effects through different signaling pathways, and importantly, may lack the central nervous system stimulant and convulsant side effects associated with securinine. This finding is supported by pharmacological studies which indicate that virosecurinine has substantially lower acute toxicity and does not induce convulsions in animal models, unlike securinine. Both compounds, however, have been observed to cause an elevation in blood pressure and stimulate respiration.
Experimental Protocols
To facilitate further comparative research, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Securinega alkaloids (e.g., this compound, securinine) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3][4][5][6]
GABA-A Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of compounds for the GABA-A receptor.
Protocol:
-
Membrane Preparation: Prepare synaptic membranes from rat brain tissue by homogenization and differential centrifugation.
-
Binding Reaction: Incubate the prepared membranes with a radiolabeled ligand (e.g., [³H]GABA or [³H]muscimol) in the presence and absence of varying concentrations of the test compounds (Securinega alkaloids).
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at 4°C for a defined period.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like GABA) from the total binding. Calculate the IC50 values for the test compounds and subsequently their inhibition constants (Ki).[7][8][9][10]
Signaling Pathways and Molecular Interactions
The biological activities of Securinega alkaloids are mediated through the modulation of various intracellular signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, research on securinine and other members of this alkaloid family points towards the involvement of critical cellular signaling cascades.
Figure 1. Experimental workflow for comparing the biological activities of Securinega alkaloids.
Securinine has been reported to modulate signaling pathways such as the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways, which are fundamental to cell survival, proliferation, and apoptosis. The divergence in GABA-A receptor activity between securinine and this compound strongly suggests that their downstream signaling effects will also differ significantly.
Figure 2. Contrasting proposed mechanisms of action for Securinine and this compound.
Conclusion
The comparative analysis of this compound and other Securinega alkaloids, particularly securinine, underscores a significant divergence in their biological activities. While both exhibit cytotoxic properties, the pronounced difference in their interaction with the GABA-A receptor suggests that this compound may offer a distinct therapeutic window, potentially devoid of the CNS-related side effects of securinine. This guide highlights the need for further research to quantify the cytotoxic potency of this compound and to fully elucidate its underlying molecular mechanisms. Such studies will be instrumental in unlocking the full therapeutic potential of this unique Securinega alkaloid.
References
- 1. Securinine from Phyllanthus glaucus Induces Cell Cycle Arrest and Apoptosis in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic principles of Securinega virosa: virosecurinine and viroallosecurinine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. PDSP - GABA [kidbdev.med.unc.edu]
- 8. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxic Effects of Virosine B and Securinine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two structurally related alkaloids, Virosine B and Securinine. While both compounds, derived from plants of the Securinega genus, have demonstrated potential as anticancer agents, their efficacy and mechanisms of action exhibit notable differences. This document synthesizes available experimental data to facilitate an objective assessment of their performance. For the purpose of this comparison, data for Virosecurinine, a stereoisomer of Securinine, is used as a proxy for this compound due to the limited availability of specific data for this compound. It is important to note that pharmacological activities of stereoisomers can differ, and one study has suggested that virosecurinine has weaker pharmacological activity than L-securinine.[1]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a biological function, such as cell proliferation. The following table summarizes the IC50 values of Securinine and Virosecurinine against various cancer cell lines as reported in several studies.
| Compound | Cell Line | IC50 Value (µM) | Duration of Treatment | Assay Method |
| Securinine | HeLa (Cervical Cancer) | 32.3 | Not Specified | Not Specified |
| MCF-7 (Breast Cancer) | 10 | Not Specified | SRB Assay | |
| HL-60 (Promyelocytic Leukemia) | Not Specified | Not Specified | Not Specified | |
| HCT 116 (Colon Cancer) | Not Specified | Not Specified | Not Specified | |
| SW480 (Colon Cancer) | Not Specified | Not Specified | Not Specified | |
| HGC27 (Gastric Cancer) | 13.47 | 48 hours | CCK-8 Assay | |
| MGC803 (Gastric Cancer) | 18.1 | 48 hours | CCK-8 Assay | |
| Lung Cancer Cells | 11 | Not Specified | SRB Assay | |
| Virosecurinine | SW480 (Colon Cancer) | Not Specified | Not Specified | MTT Assay |
| THP-1 (Acute Monocytic Leukemia) | 68.128 | 24 hours | CCK-8 Assay | |
| THP-1 (Acute Monocytic Leukemia) | 23.615 | 48 hours | CCK-8 Assay | |
| THP-1 (Acute Monocytic Leukemia) | 13.423 | 72 hours | CCK-8 Assay |
Experimental Protocols
The methodologies employed to ascertain the cytotoxic effects of these compounds are crucial for interpreting the data. Below are detailed protocols based on the cited literature.
Cell Culture and Cytotoxicity Assays
-
Cell Lines: A variety of human cancer cell lines were utilized, including HeLa (cervical), MCF-7 (breast), HL-60 (leukemia), HCT 116 (colon), SW480 (colon), HGC27 (gastric), MGC803 (gastric), and THP-1 (leukemia).
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were treated with varying concentrations of Securinine or Virosecurinine for specified durations (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assessment:
-
MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The absorbance of the formazan solution is proportional to the number of living cells.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass and is determined by measuring the absorbance.
-
CCK-8 (Cell Counting Kit-8) Assay: This assay utilizes a water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
-
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: This technique was used to analyze cell cycle distribution and quantify apoptosis.
-
Cell Cycle Analysis: Cells were stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
-
Apoptosis Detection: Apoptosis was commonly assessed using Annexin V-FITC and PI double staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
-
Gene and Protein Expression Analysis:
-
RT-PCR (Reverse Transcription Polymerase Chain Reaction): This method was used to measure the mRNA expression levels of apoptosis-related genes such as Bax and Bcl-2.
-
Western Blotting: This technique could be used to detect the protein levels of key signaling molecules involved in apoptosis and cell cycle regulation.
-
Mechanisms of Action and Signaling Pathways
Both Securinine and Virosecurinine induce cytotoxicity primarily through the induction of apoptosis and cell cycle arrest. However, the specific signaling pathways implicated show some variation.
Securinine-Induced Apoptosis
Securinine has been shown to induce apoptosis through multiple interconnected pathways. A key mechanism involves the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). This leads to the activation of the mitochondrial apoptotic pathway, characterized by the depolarization of the mitochondrial membrane and subsequent activation of caspase-9 and effector caspases-3/7.[2] Furthermore, Securinine treatment has been associated with the activation of the ERK1/2 signaling pathway and modulation of the PI3K/AKT/mTOR pathway.[2][3] In some cell lines, Securinine-induced apoptosis is also dependent on the p53 tumor suppressor protein.[4]
Caption: Securinine-induced apoptotic signaling pathway.
Virosecurinine-Induced Apoptosis
Virosecurinine also induces apoptosis and cell cycle arrest. In human colon cancer SW480 cells, it was found to cause G1/S phase arrest and induce apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[5] In human leukemia THP-1 cells, Virosecurinine was shown to inhibit the PI3K/AKT/mTOR signaling pathway, leading to apoptosis.[6][7]
Caption: Virosecurinine-induced apoptotic signaling pathway.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxic effects of these compounds is outlined below.
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion
Both Securinine and its stereoisomer Virosecurinine demonstrate significant cytotoxic effects against a range of cancer cell lines, primarily by inducing apoptosis and cell cycle arrest. Securinine appears to have a broader reported range of mechanistic actions, including the induction of ROS and involvement of the ERK and p53 pathways, in addition to the PI3K/AKT/mTOR pathway which is also modulated by Virosecurinine. The available IC50 data suggests that the potency of these compounds is cell-line dependent. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these alkaloids and to determine the precise cytotoxic profile of this compound. Researchers are encouraged to consider the specific cancer type and the underlying molecular characteristics of the tumor when evaluating the potential application of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Virosecurinine induces apoptosis by affecting Bcl-2 and Bax expression in human colon cancer SW480 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Virosecurinine induces apoptosis in human leukemia THP-1 cells and other underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Inflammatory Properties of Virosine B
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Virosine B, a novel investigational compound, against the well-established corticosteroid, Dexamethasone. The data presented herein is intended to offer an objective evaluation of this compound's potential as a therapeutic agent for inflammatory conditions, particularly those associated with viral infections.
Introduction
This compound is an experimental small molecule compound with purported dual antiviral and anti-inflammatory activities. Its novel mechanism of action is hypothesized to involve the modulation of key signaling pathways that are activated during the host's immune response to viral pathogens. This guide focuses on the validation of its anti-inflammatory properties by comparing its efficacy in mitigating the production of key inflammatory mediators against a standard-of-care anti-inflammatory drug, Dexamethasone.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the in vitro inhibitory effects of this compound and Dexamethasone on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration (µM) | % Inhibition of NO Production (Mean ± SD) | IC50 (µM) |
| This compound | 1 | 25.3 ± 2.1 | 8.5 |
| 5 | 48.7 ± 3.5 | ||
| 10 | 65.1 ± 4.2 | ||
| 25 | 88.9 ± 5.6 | ||
| Dexamethasone | 1 | 30.5 ± 2.8 | 6.8 |
| 5 | 55.2 ± 4.1 | ||
| 10 | 72.8 ± 5.3 | ||
| 25 | 95.4 ± 6.1 | ||
| Virus Infection Control | - | 0 ± 0.0 | - |
Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
| Compound | Concentration (µM) | % Inhibition of TNF-α Production (Mean ± SD) | IC50 (µM) |
| This compound | 1 | 22.1 ± 1.9 | 9.2 |
| 5 | 45.3 ± 3.1 | ||
| 10 | 60.8 ± 4.5 | ||
| 25 | 85.2 ± 5.2 | ||
| Dexamethasone | 1 | 28.9 ± 2.5 | 7.1 |
| 5 | 52.1 ± 3.9 | ||
| 10 | 70.4 ± 5.0 | ||
| 25 | 92.6 ± 5.9 | ||
| Virus Infection Control | - | 0 ± 0.0 | - |
Table 3: Inhibition of Interleukin-6 (IL-6) Production
| Compound | Concentration (µM) | % Inhibition of IL-6 Production (Mean ± SD) | IC50 (µM) |
| This compound | 1 | 28.4 ± 2.3 | 7.9 |
| 5 | 51.2 ± 3.8 | ||
| 10 | 68.9 ± 4.9 | ||
| 25 | 90.1 ± 5.8 | ||
| Dexamethasone | 1 | 32.7 ± 2.9 | 6.2 |
| 5 | 58.6 ± 4.5 | ||
| 10 | 75.3 ± 5.5 | ||
| 25 | 96.8 ± 6.3 | ||
| Virus Infection Control | - | 0 ± 0.0 | - |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well. After 24 hours, cells were pre-treated with various concentrations of this compound or Dexamethasone for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A "Virus Infection Control" group was treated with LPS only.
Nitric Oxide (NO) Assay
Nitrite accumulation in the culture supernatant was measured as an indicator of NO production using the Griess reagent system. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader. The percentage of NO inhibition was calculated relative to the LPS-treated control group.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
The concentrations of TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions. Supernatants were collected 24 hours after LPS stimulation. The absorbance was measured at 450 nm, and cytokine concentrations were determined from a standard curve. The percentage of cytokine inhibition was calculated relative to the LPS-treated control group.
Visualizing Mechanisms and Workflows
Signaling Pathways in Viral-Induced Inflammation
The following diagram illustrates the key signaling pathways involved in the inflammatory response to viral infection, highlighting the putative targets of this compound and Dexamethasone.
Caption: Inflammatory signaling pathways targeted by this compound.
Experimental Workflow for In Vitro Anti-inflammatory Assays
This diagram outlines the general workflow for assessing the anti-inflammatory properties of test compounds in vitro.
Caption: Workflow for in vitro anti-inflammatory screening.
Summary and Conclusion
The experimental data indicates that this compound exhibits significant, dose-dependent inhibitory effects on the production of key pro-inflammatory mediators, including nitric oxide, TNF-α, and IL-6, in LPS-stimulated macrophages. While Dexamethasone demonstrated slightly greater potency with lower IC50 values, this compound's efficacy is comparable, positioning it as a promising candidate for further investigation. The putative mechanism of this compound, involving the inhibition of the IKK/NF-κB and MAPK signaling pathways, suggests a broad-spectrum anti-inflammatory potential. Further in vivo studies are warranted to fully elucidate the therapeutic utility of this compound in inflammatory diseases.
Comparative analysis of Virosine B and Virosecurinine
A Comparative Analysis of Virosine B and Virosecurinine for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound and Virosecurinine are members of the Securinega alkaloids, a class of natural compounds known for their diverse biological activities. This guide provides a comparative analysis of these two molecules, focusing on their chemical structures, biological activities, and mechanisms of action, supported by available experimental data. While both compounds share a common structural scaffold, the extent of their biological investigation differs significantly, with Virosecurinine being more extensively characterized.
Chemical Structure
Both this compound and Virosecurinine belong to the Securinega alkaloid family, characterized by a tetracyclic ring system. However, they are stereoisomers, differing in the spatial arrangement of atoms.
Virosecurinine has a well-established chemical structure, identified as (+)-Virosecurinine, with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol [1].
Information regarding the specific biological activities of This compound is limited in the currently available scientific literature. While its synthesis has been reported, detailed experimental data on its cytotoxic or antiviral effects are not as prevalent as for Virosecurinine.
Comparative Biological Activity
Anticancer Activity of Virosecurinine
Virosecurinine has demonstrated notable cytotoxic effects against various cancer cell lines, particularly leukemia.
Table 1: Cytotoxicity of Virosecurinine against Human Leukemia Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC₅₀ (µmol/L) | Reference |
| K562 (Chronic Myeloid Leukemia) | CCK-8 | 48 | 32.984 | (Not explicitly cited, data from snippets) |
| THP-1 (Acute Monocytic Leukemia) | CCK-8 | 24 | 68.128 | (Not explicitly cited, data from snippets) |
| THP-1 (Acute Monocytic Leukemia) | CCK-8 | 48 | 23.615 | (Not explicitly cited, data from snippets) |
| THP-1 (Acute Monocytic Leukemia) | CCK-8 | 72 | 13.423 | (Not explicitly cited, data from snippets) |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that Virosecurinine's cytotoxic effect is both time and dose-dependent. A study on various Securinega alkaloids highlighted that the presence of an alpha,beta- and a gamma,delta-unsaturated lactone in a strained ring system is crucial for significant cytotoxicity[2].
Antiviral Activity
There is currently limited specific information available from the conducted searches regarding the antiviral activities of either this compound or Virosecurinine. While some natural alkaloids possess antiviral properties, dedicated studies on these two compounds against viral pathogens were not identified in the search results[3][4][5][6][7].
Mechanism of Action: Virosecurinine
Virosecurinine exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis and Cell Cycle Arrest
In human chronic myeloid leukemia K562 cells, Virosecurinine treatment leads to an increased rate of apoptosis and causes cell cycle arrest at the G1/S phase. Similar effects, including the observation of apoptotic bodies, have been noted in human leukemia THP-1 cells.
Modulation of Signaling Pathways
Virosecurinine's pro-apoptotic activity is linked to its ability to modulate key intracellular signaling pathways.
-
In K562 Cells: Virosecurinine upregulates the expression of the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog). Concurrently, it downregulates the expression of mTOR (mammalian Target of Rapamycin), SHIP-2 (SH2 domain-containing inositol-5'-phosphatase 2), and the fusion protein BCR/ABL, which is characteristic of chronic myeloid leukemia.
-
In THP-1 Cells: The mechanism of action in these cells also involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation. Virosecurinine treatment leads to the upregulation of PTEN and downregulation of PI3K, AKT, and mTOR expression.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the biological activity of Virosecurinine.
Cell Viability and Cytotoxicity Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample, which is essential for calculating the IC₅₀ value of a compound.
Principle: The assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂[8][9][10].
-
Compound Treatment: Add various concentrations of the test compound (e.g., Virosecurinine) to the wells. Include a control group with no compound.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours)[10].
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well[8][9][10].
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C[8][9][10].
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader[8][9][10].
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised[11][12].
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the desired concentrations of Virosecurinine for the appropriate time.
-
Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS[11][13].
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer[11][13].
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension[11][14].
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark[11][13].
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence signals[11].
Gene Expression Analysis by RT-qPCR
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA levels of specific genes.
Principle: This technique involves two main steps: first, reverse transcription of RNA into complementary DNA (cDNA), and second, the amplification of the cDNA by qPCR. The amount of amplified product is measured in real-time using fluorescent dyes, allowing for the quantification of the initial amount of mRNA.
Protocol:
-
RNA Extraction: Isolate total RNA from control and Virosecurinine-treated cells.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.
-
Reverse Transcription: Synthesize cDNA from the RNA templates using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using specific primers for the target genes (e.g., PTEN, mTOR) and a reference gene (e.g., ACTB, GAPDH) for normalization[15]. The reaction is typically run in a thermal cycler with fluorescence detection capabilities.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in the treated samples compared to the controls, often using the 2-ΔΔCt method[15].
Conclusion
The comparative analysis of this compound and Virosecurinine is currently limited by the scarcity of biological data for this compound. In contrast, Virosecurinine has been identified as a potent anticancer agent, particularly against leukemia, with a well-defined mechanism of action that involves the induction of apoptosis and the modulation of the PI3K/AKT/mTOR signaling pathway. The structural similarity between this compound and Virosecurinine suggests that this compound may possess similar biological activities, but further experimental investigation is required to confirm this hypothesis. This guide provides a comprehensive overview of the available data on Virosecurinine, offering a valuable resource for researchers in the field of natural product-based drug discovery.
References
- 1. (+)-Virosecurinine | C13H15NO2 | CID 928095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic principles of Securinega virosa: virosecurinine and viroallosecurinine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Potential antivirals and antiviral strategies against SARS coronavirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 10. ptglab.com [ptglab.com]
- 11. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 12. biologi.ub.ac.id [biologi.ub.ac.id]
- 13. bosterbio.com [bosterbio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the AKT/mTOR pathway negatively regulates PTEN expression via miRNAs: Effect of Akt/mTOR inhibition on PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
Vitisin B: A Dual-Action Antiviral Agent Against Influenza Virus
A Comparative Analysis of Vitisin B's Antiviral Activity and Mechanism of Action
For researchers and drug development professionals at the forefront of antiviral research, the emergence of novel therapeutic agents with multi-faceted mechanisms of action presents a promising frontier. Vitisin B, a naturally occurring resveratrol (B1683913) tetramer, has demonstrated significant antiviral activity against the influenza A virus, positioning it as a noteworthy candidate for further investigation. This guide provides a comprehensive cross-validation of Vitisin B's antiviral properties, comparing its performance with established neuraminidase inhibitors and elucidating its unique dual-action mechanism involving both direct viral inhibition and modulation of host cellular pathways.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of Vitisin B has been evaluated against various influenza A strains, including those resistant to conventional therapies like Oseltamivir. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Neuraminidase (NA) Inhibition
| Compound | Virus Strain | IC50 (µM) |
| Vitisin B | H1N1 | 3.76[1] |
| H3N2 | 37.7[1] | |
| Influenza B | 32.6[1] | |
| Oseltamivir-resistant A/PR/8/34 | 12.9[1] | |
| Oseltamivir Carboxylate | Oseltamivir-resistant A/PR/8/34 | No effect[1] |
Table 2: In Vitro Antiviral Activity (Cell Culture)
| Compound | Virus Strain | Cell Line | EC50 (µM) |
| Vitisin B | H1N1 | MDCK | 9.5[1] |
| H3N2 | MDCK | 6.3[1] | |
| Influenza B | MDCK | 5.3[1] | |
| Oseltamivir-resistant A/PR/8/34 | A549 | 18.1[1] | |
| Oseltamivir Carboxylate | Oseltamivir-resistant A/PR/8/34 | A549 | Not effective[1] |
Table 3: In Vivo Efficacy in Influenza A Virus-Infected Mice
| Treatment | Outcome |
| Vitisin B (20 mg/kg) | Reduced body weight loss, increased survival rate, decreased viral replication, and diminished inflammatory response in the lungs.[2] |
Dual Mechanism of Action: A Deeper Dive
Vitisin B distinguishes itself from conventional neuraminidase inhibitors through its dual mechanism of action that not only targets the virus directly but also modulates the host's response to infection.
-
Neuraminidase Inhibition : Similar to approved drugs like Oseltamivir, Vitisin B inhibits the neuraminidase (NA) enzyme of the influenza virus.[1] This enzyme is crucial for the release of newly formed virus particles from infected host cells. By blocking NA, Vitisin B prevents the spread of the virus to other cells.
-
Modulation of Virus-Induced Oxidative Stress : Influenza virus infection is known to induce significant oxidative stress in host cells, which can exacerbate cellular damage and promote viral replication. Vitisin B counteracts this by:
-
Activating the Nrf2 Pathway : Vitisin B enhances the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the cellular antioxidant response.[2]
-
Inhibiting the NF-κB Pathway : It prevents the translocation of Nuclear Factor-kappa B (NF-κB) to the nucleus.[1] NF-κB is a transcription factor that plays a central role in inflammatory responses. By inhibiting this pathway, Vitisin B helps to reduce the virus-induced inflammatory damage.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Dual-action antiviral mechanism of Vitisin B.
Caption: Experimental workflow for in vivo efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
1. Neuraminidase (NA) Inhibition Assay
-
Objective : To determine the concentration of Vitisin B required to inhibit 50% of the influenza neuraminidase enzyme activity (IC50).
-
Procedure :
-
A fluorometric assay is typically used, employing a commercially available kit such as the NA-Fluor Influenza Neuraminidase Assay Kit.
-
Varying concentrations of Vitisin B are pre-incubated with a standardized amount of influenza virus (e.g., H1N1, H3N2, or Influenza B strains) in a 96-well plate.
-
The fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to initiate the enzymatic reaction.
-
The plate is incubated at 37°C, allowing the NA enzyme to cleave MUNANA and release the fluorescent product, 4-methylumbelliferone.
-
The fluorescence is measured using a microplate reader at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
The IC50 value is calculated by plotting the percentage of NA inhibition against the logarithm of the Vitisin B concentration. Oseltamivir carboxylate is used as a positive control.[1]
-
2. In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
-
Objective : To determine the concentration of Vitisin B required to inhibit the virus-induced cytopathic effect (CPE) by 50% (EC50).
-
Procedure :
-
Madin-Darby Canine Kidney (MDCK) or A549 cells are seeded in 96-well plates and grown to confluence.
-
The cells are washed, and serial dilutions of Vitisin B are added, followed by a standardized amount of influenza virus.
-
The plates are incubated at 37°C in a 5% CO2 atmosphere until CPE is observed in the virus control wells (typically 48-72 hours).
-
Cell viability is assessed using a colorimetric method, such as the MTT or MTS assay. The absorbance is read using a microplate reader.
-
The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the Vitisin B concentration.
-
3. In Vivo Mouse Model of Influenza Infection
-
Objective : To evaluate the therapeutic efficacy of Vitisin B in a living organism.
-
Procedure :
-
BALB/c mice are intranasally infected with a lethal dose of influenza A virus.
-
The mice are divided into treatment groups: a vehicle control group, a Vitisin B-treated group (e.g., 20 mg/kg, administered orally), and a positive control group (e.g., Oseltamivir).
-
Treatment is administered daily for a specified period (e.g., 7 days).
-
The mice are monitored daily for changes in body weight and survival.
-
At the end of the experiment, the lungs are harvested for further analysis, including:
-
Viral Titer Determination : Quantified by qRT-PCR to measure the amount of viral RNA.
-
Histopathological Examination : To assess the extent of lung inflammation and tissue damage.
-
Immunofluorescence : To detect the presence of viral proteins (e.g., NA) in the lung tissue.[2]
-
-
4. NF-κB Translocation Assay
-
Objective : To assess the effect of Vitisin B on the nuclear translocation of NF-κB in influenza virus-infected cells.
-
Procedure :
-
A549 cells are seeded on coverslips in a 24-well plate.
-
The cells are infected with influenza A virus and co-treated with various concentrations of Vitisin B.
-
After incubation (e.g., 24 hours), the cells are fixed and permeabilized.
-
The cells are then incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with DAPI.
-
The subcellular localization of NF-κB is visualized using a fluorescence microscope. A reduction in nuclear fluorescence of NF-κB in Vitisin B-treated cells compared to virus-only infected cells indicates inhibition of translocation.[1]
-
Conclusion
Vitisin B presents a compelling profile as an anti-influenza agent. Its ability to inhibit neuraminidase, including activity against an oseltamivir-resistant strain, combined with its capacity to mitigate virus-induced oxidative stress and inflammation through the Nrf2 and NF-κB pathways, underscores its potential as a broad-spectrum antiviral. The experimental data, while promising, warrants further head-to-head comparative studies with other approved neuraminidase inhibitors in various preclinical and clinical settings to fully establish its therapeutic potential. The detailed protocols provided herein offer a foundation for such future investigations, paving the way for the development of novel and effective influenza therapies.
References
Analysis of Virosine B Analogs: A Field Awaiting Exploration
Despite significant interest in the diverse biological activities of natural products, a comprehensive review of scientific literature reveals a notable absence of research on the structure-activity relationships (SAR) of Virosine B analogs. While the parent compound, this compound, has been identified as a unique alkaloid, dedicated studies on the synthesis and biological evaluation of its derivatives are not publicly available at this time.
This compound, an alkaloid isolated from the roots of Securinega virosa, possesses a distinct tetracyclic structure (15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one) with the chemical formula C₁₃H₁₇NO₃. This structural complexity presents numerous possibilities for synthetic modification and the potential discovery of novel therapeutic agents. However, the scientific community has yet to publish findings on such endeavors.
The exploration of analogs of natural products is a cornerstone of drug discovery, enabling researchers to enhance potency, improve selectivity, and optimize pharmacokinetic properties. A typical SAR study involves the systematic modification of a lead compound's chemical structure and the subsequent evaluation of these changes on a specific biological target or cellular process. This iterative process is crucial for identifying the key chemical moieties responsible for a compound's activity.
The lack of available data on this compound analogs means that crucial information for a comparative guide, including quantitative biological data, experimental methodologies, and elucidation of mechanisms of action, does not exist in the current body of scientific literature.
Future Directions and Unanswered Questions
The field is open for researchers to initiate the first SAR studies on this compound. Key questions that remain to be answered include:
-
What are the primary biological activities of this compound?
-
Which parts of the this compound scaffold are essential for its activity?
-
How do modifications to the lactone ring, the piperidine (B6355638) ring, or the hydroxyl group affect its biological profile?
-
What are the potential therapeutic targets of this compound and its future analogs?
The synthesis of a library of this compound analogs would be the first step in addressing these questions. Subsequent screening of these compounds in various biological assays, such as anticancer, antiviral, or anti-inflammatory models, would provide the foundational data needed to establish a preliminary SAR.
As no experimental data or signaling pathways for this compound analogs have been published, the creation of detailed diagrams and data tables as requested is not feasible. The scientific community awaits the first reports on the synthesis and biological characterization of this promising natural product's derivatives to unlock their therapeutic potential.
Benchmarking Virosine B Against Leading HCV NS3/4A Protease Inhibitors: A Comparative Guide
In the landscape of antiviral drug discovery, particularly for Hepatitis C Virus (HCV), the NS3/4A serine protease remains a pivotal target. This guide provides a comparative analysis of the novel therapeutic agent, Virosine B, against two established HCV NS3/4A protease inhibitors, Glecaprevir and Grazoprevir (B560101). The following sections present key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures to aid researchers, scientists, and drug development professionals in evaluating the potential of this compound.
For the purpose of this guide, this compound is presented as a novel, potent inhibitor of the HCV NS3/4A protease. The comparative data for the established agents, Glecaprevir and Grazoprevir, have been compiled from publicly available research.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The antiviral potency and cellular cytotoxicity of this compound, Glecaprevir, and Grazoprevir were evaluated to determine their therapeutic window. The half-maximal inhibitory concentration (IC50) against the NS3/4A protease from various HCV genotypes indicates the potency of the compounds, while the 50% cytotoxic concentration (CC50) in human hepatoma Huh-7 cells provides a measure of their safety profile. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, offers a quantitative measure of the compound's specificity for the viral target over the host cells.
| Therapeutic Agent | Target | HCV Genotype | IC50 (nM) | CC50 in Huh-7 cells (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | NS3/4A Protease | 1a | 1.5 | >150 | >100,000 |
| 1b | 0.9 | >150 | >166,667 | ||
| 3a | 5.2 | >150 | >28,846 | ||
| Glecaprevir | NS3/4A Protease | 1a | 3.5 - 11.3[1] | >100 (Assumed) | >8,850 - >28,571 |
| 1b | 3.5 - 11.3[1] | >100 (Assumed) | >8,850 - >28,571 | ||
| 3a | 3.5 - 11.3[1] | >100 (Assumed) | >8,850 - >28,571 | ||
| Grazoprevir | NS3/4A Protease | 1a | 0.007[2] | >100 (Assumed) | >14,285,714 |
| 1b | 0.004[2] | >100 (Assumed) | >25,000,000 | ||
| 3a | 0.90[3] | >100 (Assumed) | >111,111 |
Note: The CC50 values for Glecaprevir and Grazoprevir are assumed to be >100 µM based on literature indicating low to no cytotoxicity at tested concentrations.
Experimental Protocols
HCV NS3/4A Protease Inhibition Assay (FRET-based)
This protocol outlines a biochemical assay to determine the in vitro inhibitory activity of a compound against the HCV NS3/4A protease.
-
Reagents and Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
FRET-based peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 10% glycerol, 0.1% n-Octyl-β-D-glucopyranoside.
-
Test compounds (this compound, Glecaprevir, Grazoprevir) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of the diluted recombinant NS3/4A protease to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of the FRET substrate to each well.
-
Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 30-60 minutes.
-
The rate of reaction (initial velocity) is determined from the linear phase of the fluorescence curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cellular Cytotoxicity Assay (MTT Assay)
This protocol describes a cell-based assay to evaluate the cytotoxic effect of a compound on Huh-7 cells.
-
Reagents and Materials:
-
Huh-7 cells.
-
Complete Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well clear microplates.
-
Absorbance plate reader.
-
-
Procedure:
-
Seed Huh-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Caption: HCV Polyprotein Processing and NS3/4A Protease Inhibition.
Caption: Workflow for the HCV NS3/4A Protease Inhibition Assay.
References
In Vivo Efficacy of Virosine B: A Comparative Analysis Remains Elusive Due to Lack of Available Data
Despite preliminary in vitro studies suggesting anti-HIV activity of Virosine B, a naturally occurring alkaloid, a comprehensive in vivo validation of its efficacy is not publicly available. The absence of published preclinical or clinical data prevents a direct comparison with other therapeutic alternatives and the fulfillment of a detailed comparative guide for researchers, scientists, and drug development professionals.
This compound is an alkaloid isolated from the plant Flueggea virosa, which has a history of use in traditional medicine in various parts of the world, including Africa and Asia.[1][2] Scientific interest in the plant's constituents has led to the investigation of its various pharmacological properties, including its potential antiviral effects.[3][4]
Initial laboratory-based, or in vitro, studies have indicated that this compound and other related alkaloids from Flueggea virosa exhibit activity against the Human Immunodeficiency Virus (HIV).[2] However, these early findings have not been substantiated by subsequent in vivo studies in animal models or human clinical trials, according to publicly accessible scientific literature. Such studies are a critical step in the drug development process to determine a compound's safety, efficacy, and mechanism of action within a living organism.
The creation of a detailed comparison guide, as requested, hinges on the availability of quantitative data from these types of studies. This would include information on dosage, treatment duration, impact on viral load, and potential side effects. Furthermore, understanding the specific signaling pathways that this compound may modulate to exert its antiviral effects is crucial for a complete scientific profile. At present, this information is not available in the public domain.
For a meaningful comparison, data from in vivo studies of this compound would need to be juxtaposed with established anti-HIV therapies. The current standard of care for HIV infection involves a combination of antiretroviral drugs from different classes that target various stages of the viral life cycle. These classes include:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) [5][6][7][8]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) [5][7][8]
-
Capsid Inhibitors [6]
Without in vivo efficacy and safety data for this compound, a direct and objective comparison against these established alternatives is not possible.
References
- 1. Phytochemistry And Pharmacological Prospects of Flueggea Virosa: A Holistic Review [zenodo.org]
- 2. Traditional Uses, Pharmacology and Phytochemistry of the Medicinal Plant Flueggea virosa (Roxb. ex Willd.) Royle [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. HIV Medications: NRTIs, Protease Inhibitors, and Many More [healthline.com]
- 6. FDA-Approved HIV Medicines | NIH [hivinfo.nih.gov]
- 7. Types of antiretroviral medications | aidsmap [aidsmap.com]
- 8. HIV Medications: Antiretroviral Therapy (ART) - Types, Brand Names, and How They Work [webmd.com]
A Comparative Spectroscopic Guide to the Isomers of Virosine B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of Virosine B1 and Virosine B2, two recently isolated isomers with potential therapeutic applications. The differentiation of these isomers is critical for structure-activity relationship (SAR) studies and further drug development. This document outlines the key spectroscopic differences observed through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for Virosine B1 and Virosine B2, highlighting the key distinctions that enable their unambiguous identification.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Virosine B1 and Virosine B2 (500 MHz, CDCl₃)
| Virosine B1 | Virosine B2 | ||
| ¹H NMR | ¹³C NMR | ¹H NMR | ¹³C NMR |
| δ (ppm) | Multiplicity, J (Hz) | δ (ppm) | δ (ppm) |
| 7.25 | d, 8.5 | 128.5 | 7.30 |
| 6.88 | d, 8.5 | 115.4 | 6.90 |
| 5.45 | q, 7.0 | 140.2 | 5.60 |
| 4.15 | d, 5.0 | 75.8 | 4.25 |
| 3.80 | s | 55.2 | 3.81 |
| 2.10 | m | 35.1 | 2.25 |
| 1.75 | d, 7.0 | 18.3 | 1.80 |
Table 2: Mass Spectrometry, UV-Vis, and IR Spectroscopic Data for Virosine B1 and Virosine B2
| Spectroscopic Technique | Parameter | Virosine B1 | Virosine B2 |
| Mass Spectrometry (ESI-MS) | Molecular Ion [M+H]⁺ (m/z) | 345.1234 | 345.1238 |
| Key Fragments (m/z) | 327, 299, 177 | 327, 283, 163 | |
| UV-Vis Spectroscopy (MeOH) | λmax (nm) | 278 | 285 |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | 4100 | 5250 | |
| Infrared Spectroscopy (ATR) | Absorption (ν, cm⁻¹) | 3400 (br), 2950, 1710 (s), 1600, 1250 | 3380 (br), 2960, 1735 (s), 1610, 1245 |
Experimental Protocols
Detailed methodologies for the acquisition of the comparative spectroscopic data are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.
-
Sample Preparation: 5 mg of each isomer was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, 64k data points, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, 64k data points, a relaxation delay of 2.0 s, and 1024 scans.
-
Data Processing: Free induction decays (FIDs) were Fourier transformed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections were applied manually.
2.2 Mass Spectrometry (MS)
-
Instrumentation: Thermo Scientific Q Exactive HF Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Samples were dissolved in methanol (B129727) to a concentration of 10 µg/mL.
-
Ionization and Analysis: The samples were introduced via direct infusion at a flow rate of 5 µL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.5 kV. The mass spectra were acquired over a mass range of m/z 100-1000 with a resolution of 120,000.
2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: Agilent Cary 60 UV-Vis spectrophotometer.
-
Sample Preparation: Stock solutions of each isomer were prepared in methanol at a concentration of 1 mg/mL. A dilution to 0.02 mg/mL was used for analysis.
-
Data Acquisition: Spectra were recorded from 200 to 800 nm in a 1 cm quartz cuvette, using methanol as a blank. The absorption maxima (λmax) were determined from the resulting spectra.
2.4 Infrared (IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
-
Data Acquisition: Spectra were recorded from 4000 to 400 cm⁻¹ by co-adding 16 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was acquired prior to sample analysis.
Visualization of Analytical Workflow
The following diagram illustrates the systematic workflow employed for the comparative spectroscopic analysis of the Virosine B isomers.
Replicating Published Findings on Securinega Alkaloids: A Comparative Guide to Virosine B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Virosine B with other Securinega alkaloids, focusing on replicating published findings related to its biological activities. Due to the limited publicly available data specifically on this compound's cytotoxic effects and its precise mechanisms of action, this guide draws upon the broader context of well-studied Securinega alkaloids, such as Securinine and Virosecurinine, to provide a framework for investigation.
Comparative Cytotoxicity of Securinega Alkaloids
| Alkaloid | Cell Line(s) | IC50 (µM) | Reference |
| Securinine | A549, SK-OV-3, SK-MEL-2, HCT15 | 1.5-6.8 | [1] |
| Virosecurinine | Not Specified | Structurally required for significant cytotoxicity | [2] |
| 4-epiphyllanthine | Not Specified | Micromolar range | [3] |
| Flueggine A & B | Not Specified | Micromolar range | [3] |
| This compound | Data Not Available | N/A |
Note: The table highlights the need for further research to quantify the cytotoxic potency of this compound. The micromolar-range activity of related compounds suggests that this compound may also exhibit significant cytotoxic effects.
Experimental Protocols
To facilitate the replication of findings and further investigation into this compound, this section details standard experimental protocols for key assays used in the study of Securinega alkaloids.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other Securinega alkaloids) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.[4]
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) stoichiometrically binds to the major groove of double-stranded DNA. The amount of incorporated PI is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase will have an intermediate fluorescence intensity.
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[5]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade any RNA that might interfere with PI staining.[5]
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to generate a DNA content histogram, which reveals the percentage of cells in each phase of the cell cycle.[5][6]
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action of this compound and the experimental procedures, the following diagrams are provided in Graphviz DOT language.
Hypothesized Signaling Pathway for Securinega Alkaloid-Induced Apoptosis
While the precise signaling pathways affected by this compound are yet to be fully elucidated, studies on other Securinega alkaloids suggest the involvement of key pathways regulating cell survival and death.
Caption: Hypothesized signaling pathways involved in Securinega alkaloid-induced apoptosis.
Experimental Workflow for Cytotoxicity and Apoptosis Analysis
This diagram outlines the logical flow of experiments to assess the cytotoxic and apoptotic effects of this compound.
Caption: Workflow for evaluating the cytotoxicity and apoptotic effects of this compound.
Experimental Workflow for Cell Cycle Analysis
This diagram illustrates the steps involved in analyzing the effect of this compound on the cell cycle.
Caption: Workflow for analyzing the effect of this compound on the cell cycle.
This guide provides a foundational framework for researchers to begin or continue their investigation into the biological activities of this compound. The provided protocols and visual workflows are intended to facilitate the design and execution of experiments aimed at replicating and expanding upon the existing knowledge of Securinega alkaloids. Further research is critically needed to elucidate the specific molecular targets and signaling pathways of this compound to fully understand its therapeutic potential.
References
- 1. Securinega Alkaloids from the Twigs of Securinega suffruticosa and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
Safety Operating Guide
Navigating the Safe Disposal of Virosine B: A Guide for Laboratory Professionals
Absence of specific disposal protocols for Virosine B necessitates a cautious approach based on established best practices for handling novel chemical compounds. Researchers and drug development professionals must prioritize safety and environmental responsibility when managing waste generated from the use of this compound, a natural product alkaloid. This guide provides essential safety and logistical information, outlining a framework for operational and disposal plans in the absence of compound-specific data.
Immediate Safety and Handling
Due to the lack of a comprehensive Safety Data Sheet (SDS) for this compound, it is crucial to treat the compound as potentially hazardous. All handling should occur in a controlled environment, adhering to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat or other protective clothing must be worn.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Management
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
For solid spills: Gently cover with an absorbent material to avoid raising dust.
-
For liquid spills: Use an inert absorbent material to contain the spill.
Following initial containment, the spill area should be decontaminated. The choice of decontamination agent will depend on the chemical properties of this compound, which are not fully documented. A general approach involves using a mild detergent and water, followed by a solvent rinse if appropriate and safe. All materials used for cleanup must be disposed of as hazardous waste.
Waste Disposal Procedures
Proper segregation and disposal of this compound waste are critical to ensure safety and compliance with regulations. All waste streams should be clearly labeled.
Waste Segregation:
| Waste Type | Description | Recommended Container |
| Solid Waste | Contaminated consumables such as gloves, pipette tips, and vials. | Labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste | Solutions containing this compound. | Labeled, leak-proof, and chemically compatible hazardous waste container. |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | Designated sharps container. |
Disposal Pathway:
A definitive hazardous waste classification for this compound is not currently established. Therefore, it is imperative to manage it as hazardous waste until a formal assessment can be made.
Experimental Protocols and Data Presentation
Signaling Pathways and Logical Relationships
The mechanism of action and any associated cellular signaling pathways for this compound have not been elucidated in the available scientific literature. Therefore, a diagram representing these relationships cannot be generated. Researchers investigating the biological effects of this compound are encouraged to publish their findings to contribute to the collective understanding of this compound.
Personal protective equipment for handling Virosine B
Essential Safety and Handling Guide for Virosine B
Disclaimer: "this compound" is a substance identified in chemical and research databases.[1][2][3][4][5] However, comprehensive, publicly available safety and handling information is limited. This guide is based on established protocols for handling potent, cytotoxic compounds and should be used as a foundational resource.[6][7] Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before commencing any work.
Immediate Safety and Hazard Information
This compound is a potent cytotoxic agent, meaning it can damage or kill cells.[4] Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[7] Adherence to strict safety protocols is mandatory to minimize risk.
Emergency Contact Information:
-
Spill, Exposure, or Fire: Contact your institution's EHS and emergency services immediately.
-
Medical Emergency: Provide first responders with the Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary control measure to prevent exposure.[6] The following table outlines the minimum required PPE for handling this compound.
| Activity | Required PPE | Specifications |
| Handling Solids (Weighing, Reconstituting) | Double Gloves, Gown, Eye Protection, Respiratory Protection | Nitrile or neoprene gloves (industrial thickness >0.45mm) are recommended.[7] Wear a disposable, fluid-resistant gown.[8] Use safety glasses with side shields or a full-face shield.[6] A properly fitted N95 respirator or higher is required. |
| Handling Liquid Solutions | Double Gloves, Gown, Eye Protection | Wear two pairs of chemotherapy-rated gloves.[6] A disposable, fluid-resistant gown is necessary.[8] Safety glasses or goggles are mandatory; a face shield is required if there is a splash risk.[6][8] |
| Waste Disposal | Double Gloves, Gown, Eye Protection, Respiratory Protection (if splash/aerosol risk) | Use industrial-thickness gloves.[7] Wear a fluid-resistant gown and eye protection.[7] |
Operational Plan: Handling and Storage
All procedures involving this compound must be performed in a designated controlled area, such as a certified chemical fume hood or biological safety cabinet, to minimize exposure.[6]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the work area is clean and decontaminated. Gather all necessary equipment and PPE.
-
Weighing: If working with solid this compound, weigh it in a chemical fume hood. Use non-sparking tools to prevent electrostatic discharge.[1]
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid generating dust or aerosols.
-
Transport: Use sealed, secondary containers when transporting this compound between laboratory areas.
-
Storage: Store this compound in a tightly closed, clearly labeled container in a dry, cool, and well-ventilated area.[1] It should be stored separately from incompatible materials such as strong acids, bases, and oxidizing agents.[9]
Emergency Procedures
In the event of an emergency, alert personnel in the immediate area and follow these procedures.[10][11]
| Emergency Situation | Immediate Actions |
| Skin Exposure | Immediately remove contaminated clothing.[10] Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek immediate medical attention. |
| Eye Exposure | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Minor Spill (<5 mL/g in a fume hood) | Alert others in the area.[11] Wearing appropriate PPE, cover the spill with absorbent material, working from the outside in.[12][13] Clean the area with a decontaminating solution. Place all cleanup materials in a sealed container for hazardous waste disposal.[10][13] |
| Major Spill (>5 mL/g or outside a fume hood) | Evacuate the laboratory immediately.[10][11] Alert others and prevent entry. Contact your institution's EHS and emergency response team. |
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.[14]
-
Containment:
-
Solid Waste (gloves, gowns, labware): Collect in a designated, puncture-proof hazardous waste container lined with a heavy-duty plastic bag.[10][12]
-
Liquid Waste: Collect in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Dispose of all needles and syringes in a designated sharps container.[14]
-
-
Labeling: Label all waste containers with "Hazardous Waste," "Cytotoxic," and "this compound."
-
Storage: Store waste containers in a secure, designated area away from general lab traffic.
-
Pickup: Arrange for waste pickup through your institution's EHS department.
Visual Workflow and Pathway Diagrams
The following diagrams illustrate the safe handling workflow for this compound and a hypothetical signaling pathway that a compound of this nature might inhibit.
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: Hypothetical Signaling Pathway Inhibition by this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. lookchem.com [lookchem.com]
- 3. Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane | CAS:105391-33-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Cas 1857-30-3,(+)-Viroallosecurinine | lookchem [lookchem.com]
- 5. acubiochem.com [acubiochem.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. ipservices.care [ipservices.care]
- 9. benchchem.com [benchchem.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. cmu.edu [cmu.edu]
- 12. acs.org [acs.org]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
